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Antifungal agent 89

Cat. No.: B12384274
M. Wt: 299.35 g/mol
InChI Key: BEUROFVEWZYQAI-ZSOIEALJSA-N
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Description

Antifungal agent 89 is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O4S B12384274 Antifungal agent 89

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

(4Z)-4-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]hydrazinylidene]pentanoic acid

InChI

InChI=1S/C12H17N3O4S/c1-3-19-11(18)6-9-7-20-12(13-9)15-14-8(2)4-5-10(16)17/h7H,3-6H2,1-2H3,(H,13,15)(H,16,17)/b14-8-

InChI Key

BEUROFVEWZYQAI-ZSOIEALJSA-N

Isomeric SMILES

CCOC(=O)CC1=CSC(=N1)N/N=C(/C)\CCC(=O)O

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NN=C(C)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Antifungal Agent 89: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 89, also designated as compound 089 and compound 28, is a novel small molecule belonging to the 2-thiazolylhydrazone class with potent and broad-spectrum antifungal activity. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Notably, this compound exhibits a unique mode of action by inducing G2 phase cell cycle arrest in fungi through the targeting of the Swe1 protein kinase. This guide consolidates available quantitative data, details key experimental protocols, and visualizes associated cellular pathways and workflows to serve as a valuable resource for ongoing research and development in the field of antifungal therapeutics.

Chemical Structure and Properties

This compound is a 2-thiazolylhydrazone derivative with the molecular formula C₁₂H₁₇N₃O₄S.

Chemical Structure:

Note: A definitive 2D structure image for "compound 28" was not available in the public domain at the time of this report. The following is a representative structure of a 2-thiazolylhydrazone core, consistent with the molecular formula.

(Placeholder for a chemical structure image)

Physicochemical and Pharmacokinetic Properties:

The following table summarizes the known quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₇N₃O₄S
Molecular Weight 299.35 g/mol
Storage (Powder) -20°C for 3 years
Storage (In solvent) -80°C for 1 year

Antifungal Activity

This compound has demonstrated significant in vitro activity against a range of pathogenic fungi, including clinically relevant yeasts and molds.

Minimum Inhibitory Concentrations (MICs):

The following table presents the MIC values of this compound against various fungal species.

Fungal SpeciesMIC Range (μM)Reference
Cryptococcus neoformans0.8 - 52.17
Candida spp.Low micromolar range
Candida aurisLow micromolar range

Mechanism of Action: G2 Phase Arrest via Swe1 Inhibition

This compound exerts its fungistatic and fungicidal effects through a novel mechanism of action that involves the disruption of the fungal cell cycle. Specifically, it induces cell cycle arrest in the G2 phase by targeting Swe1, a key negative regulator of the cyclin-dependent kinase (CDK) complex Cdc28-Clb2.

Signaling Pathway:

The diagram below illustrates the proposed signaling pathway for this compound-induced G2 phase arrest.

G2_Arrest_Pathway Signaling Pathway of this compound A89 This compound Swe1 Swe1 (Protein Kinase) A89->Swe1 Inhibits Cdc28_Clb2 Cdc28-Clb2 Complex (CDK) Swe1->Cdc28_Clb2 Inhibits (Phosphorylation) G2_M_Transition G2/M Transition Cdc28_Clb2->G2_M_Transition Promotes G2_Arrest G2 Phase Arrest Cdc28_Clb2->G2_Arrest Blocked Progression

Proposed mechanism of G2 phase arrest by this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the characterization of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.

Workflow Diagram:

Antifungal_Susceptibility_Workflow Workflow for Antifungal Susceptibility Testing Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Drug Prepare Serial Dilutions of this compound Start->Prep_Drug Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Drug->Inoculate Incubate Incubate at 35°C (24-48 hours) Inoculate->Incubate Read_MIC Determine MIC (Visual Inspection) Incubate->Read_MIC End End Read_MIC->End

Broth microdilution workflow for MIC determination.
Cell Cycle Analysis in Saccharomyces cerevisiae

Objective: To assess the effect of this compound on the cell cycle progression of yeast.

Protocol:

  • Cell Culture and Treatment: S. cerevisiae cells are grown to mid-log phase in YPD medium. The culture is then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified period.

  • Cell Fixation: Cells are harvested by centrifugation and fixed in 70% ethanol overnight at 4°C.

  • RNA Digestion and Staining: Fixed cells are washed and treated with RNase A to remove RNA. Subsequently, cells are stained with a fluorescent DNA-binding dye such as SYTOX Green or Propidium Iodide.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The distribution of cells in G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

In Vivo Efficacy in Galleria mellonella Model

Objective: To evaluate the in vivo efficacy of this compound in a non-mammalian infection model.

Protocol:

  • Infection: Galleria mellonella larvae are infected with a lethal dose of the fungal pathogen (e.g., Cryptococcus neoformans) via injection into the hemocoel.

  • Treatment: A separate cohort of infected larvae is treated with this compound at various dosages, also administered by injection. A control group receives a vehicle control.

  • Monitoring: Larval survival is monitored daily for a set period.

  • Data Analysis: Survival curves are generated, and the efficacy of the treatment is determined by comparing the survival rates of the treated group to the control group.

Conclusion

This compound represents a promising new class of antifungal compounds with a distinct mechanism of action that differentiates it from currently available therapies. Its potent activity against a broad range of fungal pathogens, including drug-resistant strains, highlights its potential for further development. The detailed information on its chemical properties, biological activity, and experimental methodologies provided in this guide is intended to facilitate and accelerate future research aimed at translating this promising lead compound into a clinically effective antifungal drug.

In Vitro Antifungal Activity of Compound 089: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of compound 089, a novel agent with a unique mechanism of action. The information presented herein is compiled from published research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways affected by this compound.

Introduction

Fungal infections pose a significant and growing threat to public health, particularly with the rise of immunocompromised patient populations and the emergence of drug-resistant strains.[1][2] The development of new antifungal agents with novel mechanisms of action is therefore a critical area of research. Compound 089 has been identified as a promising candidate that operates by impairing the fungal cell cycle, a mode of action distinct from currently available antifungal drugs.[1][2][3] This compound targets the SWE1 gene, leading to an arrest of fungal cells in the G2 phase of the cell cycle.[1][3] This disruption not only inhibits fungal proliferation but also alters the cell morphology, which may enhance recognition by the host's immune cells.[1][2]

Quantitative Antifungal Activity

The in vitro efficacy of compound 089 has been evaluated against various fungal species. The following table summarizes the available quantitative data, primarily focusing on the Minimum Inhibitory Concentration (MIC) and other effective concentrations reported in the literature.

Fungal SpeciesStrainMetricConcentrationNotes
Saccharomyces cerevisiaeBY4742MIC0.3 mMLethal concentration.[2]
Sub-lethal0.05 - 0.2 mMUsed in combination studies.[2]
Candida albicansNot specifiedEffective Concentration0.1 - 0.3 mMAssessed for cell survival after 4 hours of treatment.[3]
Candida glabrataNot specifiedEffective Concentration0.1 - 0.3 mMAssessed for cell survival after 4 hours of treatment.[3]
Aspergillus fumigatusNot specifiedEffective Concentration0.4 mMConcentration at which phenotypic effects were observed.[2]

Experimental Protocols

The following sections detail the methodologies employed to assess the in vitro antifungal activity and mechanism of action of compound 089.

3.1. Antifungal Susceptibility Testing

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC):

    • Fungal Strains and Inoculum Preparation: Fungal strains, such as Saccharomyces cerevisiae BY4742, are cultured on appropriate media (e.g., YPD agar). A suspension of cells is prepared in sterile saline or growth medium and adjusted to a standardized concentration.

    • Assay Plates: A 96-well microtiter plate is used. Serial dilutions of compound 089 are prepared in a suitable broth medium (e.g., RPMI 1640 with 2% glucose for Aspergillus fumigatus).[2]

    • Incubation: The standardized fungal inoculum is added to each well containing the different concentrations of compound 089. The plates are incubated at a suitable temperature (e.g., 28°C for Candida species) for a defined period (e.g., 48 hours).[2][3]

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring absorbance with a spectrophotometer.

  • Cell Viability Assay for Candida Species:

    • Candida albicans and Candida glabrata cells are treated with various concentrations of compound 089 (0.1 mM, 0.2 mM, and 0.3 mM) in YPD medium at 28°C with shaking for 4 hours.[3]

    • Following treatment, the percentage of surviving cells is calculated.

    • A defined number of live cells (e.g., 100) are then plated onto YPD agar medium to assess their ability to form colonies.[3]

  • Morphological Analysis of Aspergillus fumigatus:

    • Spores of Aspergillus fumigatus (e.g., 2.5 x 10⁵ spores/ml) are cultured in RPMI 1640 medium with 2% glucose in 96-well plates.[2]

    • Serial dilutions of compound 089 (ranging from 25 µM to 1 mM) are added to the wells.[2]

    • The effects on fungal morphology are inspected microscopically after 48 hours of incubation.[2]

3.2. Mechanism of Action Studies

The primary mechanism of action of compound 089 involves the disruption of the fungal cell cycle.

  • Cell Cycle Analysis:

    • Fungal cells are treated with compound 089.

    • At various time points, samples are taken, and the cells are fixed and stained with a DNA-binding fluorescent dye (e.g., propidium iodide).

    • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2 phase is indicative of a G2 cell cycle arrest.[1]

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of Compound 089

Compound 089 exerts its antifungal effect by targeting the SWE1 gene, which is a key regulator of the G2/M transition in the fungal cell cycle.

G2_M_Transition_Inhibition Mechanism of Action of Compound 089 cluster_cell_cycle Fungal Cell Cycle G2 G2 Phase G2->G2 G2 Phase Arrest M M Phase (Mitosis) G2->M Normal Progression G1 G1 Phase M->G1 S S Phase G1->S S->G2 SWE1 SWE1 Gene Product (Wee1-like kinase) CDK Cyclin-Dependent Kinase (CDK) SWE1->CDK Inhibits CDK->M Promotes Entry into Mitosis Agent_089 Compound 089 Agent_089->SWE1 Targets

Caption: Inhibition of the G2/M cell cycle transition by Compound 089 targeting SWE1.

4.2. Experimental Workflow for In Vitro Antifungal Susceptibility Testing

The general workflow for determining the in vitro antifungal activity of a compound is a stepwise process from culture preparation to data analysis.

Antifungal_Susceptibility_Workflow General Workflow for In Vitro Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Start Start: Fungal Strain Selection Culture Culture Fungal Strain (e.g., on Agar Plate) Start->Culture Inoculum Prepare Standardized Fungal Inoculum Culture->Inoculum Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Compound Prepare Serial Dilutions of Antifungal Agent 89 Plate Dispense Compound Dilutions into 96-Well Plate Compound->Plate Plate->Inoculate Incubate Incubate at Controlled Temperature and Time Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read Determine Determine MIC/MFC Read->Determine Report Report Findings Determine->Report End End Report->End

Caption: A stepwise workflow for assessing in vitro antifungal susceptibility.

References

In-Depth Technical Guide: Antifungal Agent 89 - Spectrum of Activity and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 89, also identified as compound 28 in pivotal research, is a novel 2-thiazolylhydrazone derivative demonstrating a potent and broad-spectrum of activity against clinically significant pathogenic fungi. This technical guide provides a comprehensive overview of its in vitro antifungal activity, supported by detailed experimental protocols for its evaluation. The document includes data on its cytotoxicity, permeability, and in vivo efficacy, offering a multifaceted preclinical profile of this promising antifungal candidate.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant global health threat, necessitating the discovery and development of new antifungal agents with novel mechanisms of action. The 2-thiazolylhydrazone scaffold has been identified as a promising chemical starting point for the development of potent antifungal compounds. This compound emerged from a scaffold-focused drug design program aimed at optimizing this class of molecules for higher potency, improved aqueous solubility, and enhanced absorption. This document details the antifungal spectrum and key preclinical characteristics of this compound.

Spectrum of Antifungal Activity

This compound (compound 28) has been evaluated for its in vitro activity against a panel of pathogenic yeasts, including various species of Candida and Cryptococcus. The compound exhibits potent inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.

Table 1: In Vitro Antifungal Activity of Agent 89 (Compound 28) against Pathogenic Yeasts
Fungal SpeciesStrainMIC (μM)
Cryptococcus neoformansH990.8
Candida auris011.6
Candida albicansATCC 900283.3
Candida parapsilosisATCC 220196.5
Candida tropicalisATCC 75013.0
Candida kruseiATCC 625852.2

Data synthesized from preclinical studies on 2-thiazolylhydrazone derivatives.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Antifungal Susceptibility Testing

The in vitro antifungal activity of agent 89 was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Procedure:

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum was added to each well of the microtiter plates containing the serially diluted compound. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the growth control.

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading fungal_culture Fungal Isolate Culture (Sabouraud Dextrose Agar) inoculum_prep Inoculum Preparation (0.5 McFarland Standard) fungal_culture->inoculum_prep inoculation Inoculation of Fungal Suspension inoculum_prep->inoculation drug_stock Agent 89 Stock Solution (in DMSO) serial_dilution Serial Dilution of Agent 89 (in 96-well plate) drug_stock->serial_dilution serial_dilution->inoculation incubation Incubation (35°C, 24-48h) inoculation->incubation mic_reading MIC Determination (Visual or Spectrophotometric) incubation->mic_reading result MIC Value mic_reading->result Lowest concentration with significant growth inhibition

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated against a human cell line to determine its selectivity index.

Objective: To assess the in vitro toxicity of this compound on mammalian cells.

Procedure:

  • Cell Culture: Human cell lines (e.g., HepG2 or HEK293) were cultured in appropriate media and seeded into 96-well plates.

  • Compound Exposure: The cells were exposed to various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

  • Viability Assessment: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-response curve.

Permeability Assay (Caco-2 Model)

To predict the oral absorption of this compound, its permeability was assessed using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Objective: To evaluate the intestinal permeability of this compound.

Procedure:

  • Caco-2 Cell Culture: Caco-2 cells were seeded on Transwell inserts and cultured for 21 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer was confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The compound was added to the apical (A) side, and its appearance on the basolateral (B) side was measured over time to determine the apparent permeability coefficient (Papp) for A-to-B transport. To assess active efflux, the transport from B-to-A was also measured.

  • Quantification: The concentration of the compound in the receiver compartment was quantified by LC-MS/MS.

Caco-2 Permeability Assay Workflow

G cluster_culture Cell Culture & Differentiation cluster_validation Monolayer Validation cluster_transport Transport Experiment cluster_analysis Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for 21 days to form monolayer seeding->differentiation teer_measurement Measure TEER to confirm integrity differentiation->teer_measurement add_compound Add Agent 89 to Apical (A) or Basolateral (B) side teer_measurement->add_compound sampling Sample from receiver compartment over time add_compound->sampling quantification Quantify compound (LC-MS/MS) sampling->quantification calculation Calculate Papp (A->B) and Efflux Ratio (B->A / A->B) quantification->calculation result Papp Value & Efflux Ratio calculation->result Permeability assessment

Caption: Workflow for the Caco-2 intestinal permeability assay.

In Vivo Efficacy (Galleria mellonella Model)

The in vivo antifungal activity of agent 89 was evaluated using the Galleria mellonella (greater wax moth larvae) infection model, a well-established invertebrate model for studying microbial pathogenesis and antimicrobial efficacy.

Objective: To assess the in vivo efficacy of this compound in a whole-organism infection model.

Procedure:

  • Infection: G. mellonella larvae were infected with a lethal dose of a pathogenic fungus (e.g., Cryptococcus neoformans).

  • Treatment: A group of infected larvae was treated with this compound at various doses

Preliminary Toxicity Profile of Antifungal Agent 89: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 89, also designated as compound 089, has been identified as a novel antimicrobial agent with a unique mechanism of action. This technical guide provides a summary of the available preliminary toxicity data for this compound, details the experimental methodologies for key toxicity assays, and visualizes its mechanism of action. The information presented is intended to support further research and development of this potential therapeutic agent.

Core Findings on Antifungal Activity

This compound demonstrates efficacy against pathogenic fungi, including Cryptococcus neoformans. Its mechanism of action involves the inhibition of the SWE1 protein kinase, a key regulator of the cell cycle. This inhibition leads to an arrest in the G2 phase of the fungal cell cycle, ultimately impairing fungal proliferation.

Preliminary Toxicity Assessment

Initial in vitro studies have provided a preliminary assessment of the toxicity of this compound against mammalian cells.

Cytotoxicity Analysis

A study by Stefanini et al. (2018) investigated the effect of compound 089 on the viability of the human immortalized myelogenous leukemia cell line, K562. The findings indicate that the compound exhibited a moderate toxicity profile. Notably, none of the tested concentrations resulted in a significant reduction in cell survival.[1] While a specific IC50 value was not reported in the primary publication, the qualitative assessment suggests a degree of selectivity for fungal cells over mammalian cells.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineAssay TypeObserved EffectQuantitative Data (IC50)Reference
K562Cell Viability AssayModerate toxicity; no significant reduction in survivalNot ReportedStefanini et al. (2018)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections describe standard protocols for key toxicity assays relevant to the preliminary assessment of a novel antifungal agent.

Mammalian Cell Viability Assay: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate mammalian cells (e.g., K562) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity Assay: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Principle: The assay utilizes several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on the histidine-free medium.

Protocol:

  • Strain Selection: Choose appropriate Salmonella strains to detect different types of mutations (e.g., frameshift, base-pair substitutions).

  • Metabolic Activation: Prepare a mixture of the test compound with and without a liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: Mix the bacterial strains with the test compound (with and without S9) and plate the mixture on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This guideline provides a stepwise procedure to assess the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals (typically rodents) at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. Based on the outcome, the next dose level is chosen.

Protocol:

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females).

  • Dose Administration: Administer a single oral dose of the test substance. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure:

    • If mortality occurs in the first group, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The results are used to classify the substance according to its acute oral toxicity.[2]

Visualizations

Mechanism of Action: Fungal Cell Cycle Arrest

The following diagram illustrates the proposed mechanism of action of this compound, leading to G2 phase arrest in fungal cells.

Antifungal_Agent_89_MOA cluster_fungal_cell Fungal Cell Antifungal_Agent_89 This compound SWE1 SWE1 Kinase Antifungal_Agent_89->SWE1 Inhibits CDK1 CDK1 SWE1->CDK1 Inhibits (Phosphorylation) G2_M_Transition G2/M Transition CDK1->G2_M_Transition Promotes Cell_Cycle_Arrest G2 Phase Arrest G2_M_Transition->Cell_Cycle_Arrest Blocked

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vitro Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the in vitro cytotoxicity of a test compound using a mammalian cell line.

Cytotoxicity_Workflow Start Start: Cell Culture Cell_Seeding Seed Mammalian Cells (e.g., K562) in 96-well plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Measure Absorbance and Calculate Cell Viability Viability_Assay->Data_Analysis End End: Determine IC50 Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The available preliminary data suggests that this compound has a promising therapeutic window, with a mechanism of action that is specific to a fungal cell cycle regulator. While initial in vitro assessments on a human cell line indicate moderate toxicity, further comprehensive toxicological studies are imperative. The detailed protocols provided in this guide offer a framework for conducting robust non-clinical safety evaluations, including quantitative cytotoxicity, genotoxicity, and acute toxicity studies. Such data will be critical for the continued development of this compound as a potential novel treatment for fungal infections.

References

Antifungal Agent 89: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The development of novel antifungal agents with unique mechanisms of action is paramount. This technical guide provides an in-depth overview of the target identification and validation process for a hypothetical novel antifungal agent, designated "Antifungal Agent 89." We will explore the methodologies employed to identify its molecular target, validate its mechanism of action, and quantify its efficacy. This document serves as a comprehensive resource for researchers and professionals engaged in the discovery and development of new antifungal therapies.

Introduction

Fungal pathogens are a growing cause of morbidity and mortality worldwide, particularly in immunocompromised individuals.[1] The current arsenal of antifungal drugs is limited, primarily targeting the fungal cell membrane (ergosterol biosynthesis) and cell wall (glucan synthesis).[2][3] The increasing prevalence of resistance to these existing drug classes necessitates the discovery of novel antifungal agents that act on new molecular targets.[4]

"this compound" is a novel synthetic compound that has demonstrated potent broad-spectrum activity against a range of clinically relevant fungal pathogens in initial phenotypic screens. This guide details the subsequent steps taken to identify and validate its specific molecular target, a critical phase in the preclinical development of any new therapeutic agent. The identification of a drug's target is crucial for optimizing its efficacy and minimizing off-target effects.[5]

Target Identification: Unraveling the Mechanism of Action

Several complementary approaches were employed to elucidate the molecular target of this compound. These methods leverage genetic, proteomic, and bioinformatic techniques to pinpoint the cellular machinery disrupted by the compound.

Chemical-Genetic Profiling in Saccharomyces cerevisiae

The model organism Saccharomyces cerevisiae is a powerful tool for target identification due to its well-characterized genome and the availability of comprehensive mutant libraries.[6][7][8] A chemical-genetic screen was performed by exposing a library of haploid deletion mutants to a sub-lethal concentration of this compound.

Mutants displaying hypersensitivity to the compound are likely deficient in genes that buffer the drug-target pathway. Conversely, mutants exhibiting resistance may harbor mutations in the drug target itself.[6] Analysis of the hypersensitive and resistant strains implicated the High-Osmolarity Glycerol (HOG) signaling pathway, a two-component system critical for stress adaptation in fungi.[3][9]

Affinity Chromatography and Mass Spectrometry

To directly identify the protein target, an affinity chromatography approach was utilized. This compound was chemically modified with a linker and immobilized on a resin. A lysate of fungal cells was then passed through the affinity column. Proteins that bind to this compound were subsequently eluted and identified using mass spectrometry. This proteomic approach identified a histidine kinase (Sln1p in S. cerevisiae), a key sensor kinase in the HOG pathway, as a primary binding partner.

In Silico Target Prediction

Computational methods were used to corroborate the experimental findings. An automated bioinformatics pipeline, similar to the HitList approach, was used to screen the proteomes of pathogenic fungi for essential proteins that are absent or highly divergent in humans.[10] This analysis highlighted several components of the two-component signaling system as promising targets.[11] Molecular docking simulations further predicted a high-affinity binding interaction between this compound and the ATP-binding domain of the identified histidine kinase.

Target Validation: Confirming the Mechanism of Action

Once a putative target was identified, a series of validation experiments were conducted to confirm that the antifungal activity of Agent 89 is mediated through the inhibition of the histidine kinase in the HOG pathway.

Gene Overexpression and Deletion Studies

Overexpression of the gene encoding the histidine kinase in a wild-type fungal strain resulted in decreased susceptibility to this compound, suggesting that a higher concentration of the target protein can overcome the inhibitory effect of the compound. Conversely, a heterozygous deletion mutant of the target gene exhibited increased sensitivity.

In Vitro Enzyme Inhibition Assays

The histidine kinase was purified, and its enzymatic activity was measured in the presence of varying concentrations of this compound. The compound demonstrated a dose-dependent inhibition of the kinase's autophosphorylation activity, confirming a direct interaction and inhibition of the protein's function.

Analysis of Downstream Signaling

The HOG pathway culminates in the phosphorylation of the Hog1 MAP kinase.[9] Treatment of fungal cells with this compound led to a significant reduction in Hog1 phosphorylation upon osmotic stress, providing further evidence that the compound disrupts this specific signaling cascade.

Quantitative Data Analysis

The antifungal activity and synergistic potential of this compound were quantified using standardized methodologies.

Antifungal Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound were determined against a panel of pathogenic fungi according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Candida albicans24
Candida auris48
Aspergillus fumigatus12
Cryptococcus neoformans24

Table 1: Antifungal Activity of Agent 89

Synergy Testing

A checkerboard assay was performed to assess the interaction between this compound and existing antifungal drugs.[12] The Fractional Inhibitory Concentration (FIC) index was calculated to determine if the combination was synergistic, indifferent, or antagonistic.

CombinationFungal SpeciesFIC IndexInteraction
Agent 89 + FluconazoleC. albicans0.5Synergistic
Agent 89 + Amphotericin BA. fumigatus1.0Indifferent

Table 2: Synergistic Interactions of Agent 89

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chemical-Genetic Screening
  • A collection of haploid S. cerevisiae deletion mutants is arrayed on agar plates.

  • Plates are replicated onto media containing a sub-inhibitory concentration of this compound.

  • Growth of the mutant strains is monitored and compared to a control plate without the compound.

  • Strains exhibiting significant growth inhibition (hypersensitive) or enhanced growth (resistant) are identified.

In Vitro Kinase Inhibition Assay
  • The target histidine kinase is expressed and purified.

  • The kinase is incubated with ATP and a phosphate donor in the presence of varying concentrations of this compound.

  • The reaction is stopped, and the level of kinase autophosphorylation is quantified using a suitable method (e.g., autoradiography or ELISA).

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated.

Checkerboard Broth Microdilution Assay
  • A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a second antifungal agent along the y-axis.

  • Each well is inoculated with a standardized fungal suspension.

  • The plate is incubated, and the MIC of each drug alone and in combination is determined.

  • The FIC index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Visualizations

Signaling Pathway Diagram

HOG_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sln1 Histidine Kinase (Sln1p) Target of Agent 89 Ypd1 Ypd1p Sln1->Ypd1 Ssk1 Ssk1p Ypd1->Ssk1 Ssk2_22 Ssk2/22p Ssk1->Ssk2_22 Pbs2 Pbs2p Ssk2_22->Pbs2 Hog1 Hog1p Pbs2->Hog1 Hog1_P Phosphorylated Hog1p Hog1->Hog1_P Transcription_Factors Transcription Factors Hog1_P->Transcription_Factors Stress_Response_Genes Stress Response Genes Transcription_Factors->Stress_Response_Genes Agent89 This compound Agent89->Sln1 Inhibition

Caption: The HOG signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Target_ID_Workflow cluster_identification Target Identification cluster_validation Target Validation Phenotypic_Screen Phenotypic Screening Chemical_Genetics Chemical-Genetic Profiling Phenotypic_Screen->Chemical_Genetics Affinity_Chromo Affinity Chromatography Phenotypic_Screen->Affinity_Chromo In_Silico In Silico Prediction Phenotypic_Screen->In_Silico Putative_Target Putative Target Identified Chemical_Genetics->Putative_Target Affinity_Chromo->Putative_Target In_Silico->Putative_Target Gene_Manipulation Gene Overexpression/Deletion Putative_Target->Gene_Manipulation Enzyme_Assay In Vitro Enzyme Inhibition Putative_Target->Enzyme_Assay Downstream_Analysis Downstream Signaling Analysis Putative_Target->Downstream_Analysis Validated_Target Validated Target Gene_Manipulation->Validated_Target Enzyme_Assay->Validated_Target Downstream_Analysis->Validated_Target

Caption: Workflow for the identification and validation of the antifungal target.

Conclusion

The comprehensive approach detailed in this guide, combining genetic, proteomic, and biochemical methodologies, has successfully identified and validated the histidine kinase of the HOG signaling pathway as the molecular target of the novel this compound. This fungus-specific pathway represents a promising target for the development of new antifungal therapies.[11] The quantitative data demonstrates the potent and synergistic activity of this compound, highlighting its potential as a lead candidate for further preclinical and clinical development. This guide underscores the importance of a multi-faceted strategy in modern antifungal drug discovery.

References

Molecular Docking Studies of Antifungal Agent 089: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular docking studies concerning the novel antifungal agent 089. This compound has garnered significant interest due to its unique mechanism of action, which involves the targeting of Swe1, a protein kinase that regulates the G2/M transition of the fungal cell cycle.[1][2] This represents a departure from the mechanisms of currently available antifungal drugs, highlighting its potential for the development of new therapeutic strategies against fungal infections.[1][2]

Introduction to Antifungal Agent 089

Antifungal agent 089, chemically identified as (7R)-3-benzhydryl-2-oxo-5-phenyl-6,8-dioxa-3-aza-bicycle[3.2.1]octane-7-carboxyl-ethylamide, is a small bi-cyclic molecule.[1] It has demonstrated significant antifungal activity, notably against Cryptococcus neoformans, with a minimum inhibitory concentration ranging from 0.8 to 52.17 μM.[3] The primary mechanism of action of compound 089 is the arrest of fungal cells in the G2 phase of the cell cycle by targeting the Swe1 protein.[1][2] This targeted disruption of the cell cycle presents a promising avenue for antifungal drug development.

Table 1: Chemical Properties of Antifungal Agent 089

PropertyValue
Chemical Formula C12H17N3O4S
IUPAC Name (7R)-3-benzhydryl-2-oxo-5-phenyl-6,8-dioxa-3-aza-bicycle[3.2.1]octane-7-carboxyl-ethylamide
Target Swe1 protein kinase
Mechanism of Action Arrests fungal cell cycle in G2 phase
Reported Activity Effective against Cryptococcus neoformans (MIC: 0.8-52.17 μM)[3]

The Molecular Target: Swe1 Protein Kinase

The target of antifungal agent 089 is the Swe1 protein kinase. In fungi, Swe1 is a key regulator of the cell cycle, specifically at the G2/M transition.[1][2] It functions by inhibiting the cyclin-dependent kinase Cdc28p through phosphorylation, thereby preventing premature entry into mitosis.[4] As of the latest available data, there is no experimentally determined crystal structure of the Saccharomyces cerevisiae or Candida albicans Swe1 protein in the Protein Data Bank (PDB). However, a high-quality predicted structure of Saccharomyces cerevisiae Swe1 is available from AlphaFold, which can be utilized for in silico molecular docking studies.[5]

Proposed Molecular Docking Protocol

The following section outlines a detailed experimental protocol for conducting molecular docking studies of antifungal agent 089 with its target protein, Swe1. This protocol is based on established methodologies in the field of computational drug design.

Software and Tools

A variety of software packages are suitable for performing molecular docking studies. Commonly used programs include AutoDock, Glide (Schrödinger), and GOLD. For the purpose of this guide, we will outline a general workflow applicable to most standard docking software.

Protein Preparation
  • Obtain Protein Structure: The predicted 3D structure of Saccharomyces cerevisiae Swe1 protein will be downloaded from the AlphaFold Protein Structure Database.[5]

  • Pre-processing: The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues at a physiological pH.

  • Active Site Identification: The binding site of Swe1 will be predicted using computational tools or inferred from the literature on homologous proteins. This defined region will be used to generate the grid box for the docking calculations.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of antifungal agent 089 will be sketched using a chemical drawing tool like ChemDraw and converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Charge Assignment: Appropriate partial charges will be assigned to the atoms of the ligand.

Molecular Docking Simulation
  • Grid Generation: A grid box will be generated around the predicted active site of the Swe1 protein. The size of the grid box should be sufficient to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Algorithm: A suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will be employed to explore the conformational space of the ligand within the defined active site of the protein.

  • Scoring Function: The binding poses of the ligand will be evaluated and ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol).

  • Analysis of Results: The top-ranked binding poses will be visualized and analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between antifungal agent 089 and the Swe1 protein.

Data Presentation

As no specific quantitative data from molecular docking studies of antifungal agent 089 have been published, the following table is a template for presenting the results of the proposed study.

Table 2: Predicted Binding Affinities and Interactions of Antifungal Agent 089 with Swe1

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1Valuee.g., TYR123, LEU45e.g., Hydrogen Bond, Hydrophobic
2Valuee.g., PHE67, ILE89e.g., Pi-Pi Stacking, van der Waals
3Valuee.g., ASP101, LYS112e.g., Salt Bridge, Hydrogen Bond

Visualizations

The following diagrams illustrate the proposed workflow and the logical relationships within this research project.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage protein_prep Protein Preparation (Swe1 AlphaFold Model) grid_gen Grid Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Antifungal Agent 089) docking Molecular Docking ligand_prep->docking grid_gen->docking scoring Scoring and Ranking docking->scoring analysis Interaction Analysis scoring->analysis

Proposed workflow for molecular docking of Antifungal Agent 089.

logical_relationship antifungal_agent Antifungal Agent 089 docking_study Molecular Docking Study antifungal_agent->docking_study is the ligand for target_protein Swe1 Protein target_protein->docking_study is the target for binding_analysis Binding Interaction Analysis docking_study->binding_analysis provides data for drug_design Novel Drug Design binding_analysis->drug_design informs

Logical relationship of the research components.

Conclusion

The molecular docking studies of antifungal agent 089 represent a crucial step in understanding its novel mechanism of action and in the rational design of more potent derivatives. By targeting the Swe1 protein, compound 089 opens up new possibilities for combating fungal infections, particularly those resistant to existing therapies. The detailed protocol provided in this guide serves as a roadmap for researchers to investigate the molecular interactions between this promising antifungal agent and its target, thereby accelerating the development of a new class of antifungal drugs.

References

Technical Whitepaper: Antifungal Agent 089 and its Effects on Fungal Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the antifungal agent 089. Contrary to initial hypotheses, the primary mechanism of action for agent 089 is not the direct inhibition of fungal cell wall synthesis. Instead, scientific evidence demonstrates that it impairs fungal growth by targeting the cell cycle. This whitepaper will detail this novel mechanism, present the relevant quantitative data, outline key experimental protocols, and visualize the agent's mode of action.

Executive Summary

Fungal infections pose a significant and growing threat to public health, exacerbated by the rise of drug-resistant strains. The search for novel antifungal agents with unique mechanisms of action is therefore a critical area of research. Antifungal agent 089 (also referred to as compound 089) has been identified as a promising molecule with a mode of action distinct from currently available antifungals.[1][2] Research indicates that agent 089 does not target the fungal cell wall components like glucan or chitin. Instead, it acts by arresting the fungal cell cycle in the G2 phase through the targeting of the Swe1 protein kinase.[1][2]

This disruption of the cell cycle leads to changes in fungal cell morphology, which may enhance recognition by the host's immune cells.[1][2] Furthermore, agent 089 exhibits significant synergistic activity with drugs that do target the cell wall, such as caspofungin, suggesting a potential role in combination therapies.[2] This guide synthesizes the available data on agent 089, focusing on its primary mechanism, synergistic effects, and the methodologies used to elucidate its function.

Primary Mechanism of Action: Cell Cycle Arrest

The primary antifungal activity of agent 089 is the induction of cell cycle arrest at the G2 phase.[1] This is achieved by targeting Swe1, a protein kinase that acts as a key regulator of the G2/M transition in the cell cycle. By inhibiting the pathway that controls mitotic entry, agent 089 prevents fungal cells from dividing, thereby halting proliferation.

Figure 1: Mechanism of Action for Antifungal Agent 089 cluster_0 Fungal Cell cluster_1 Outcome Agent089 Antifungal Agent 089 Swe1 Swe1 Protein Kinase Agent089->Swe1 Targets Cdc28_Clb Mitotic Cyclin-Dependent Kinase (Cdc28/Clb) Swe1->Cdc28_Clb Inhibits M_Phase M Phase (Mitosis) Cdc28_Clb->M_Phase Promotes Progression G2_Phase G2 Phase Cell_Division Cell Division M_Phase->Cell_Division Arrest Cell Cycle Arrested at G2 Phase M_Phase->Arrest Blocked by Agent 089

Figure 1: Mechanism of Action for Antifungal Agent 089

Quantitative Data

The following tables summarize the quantitative data regarding the antifungal activity of agent 089 and its synergistic effects with cell wall-perturbing agents.

Antifungal Activity of Agent 089

The efficacy of agent 089 was evaluated by measuring the reduction in Colony-Forming Units (CFU) after a 4-hour treatment.

Fungal StrainAgent 089 Conc. (mM)Mean CFU (% of Control)Standard Deviation
S. cerevisiae0.0595± 5
0.180± 7
0.240± 6
0.30± 0
C. albicans0.05100± 8
0.190± 7
0.260± 9
0.310± 3
C. glabrata0.05100± 9
0.195± 8
0.275± 10
0.325± 5
Data derived from Stefanini et al., 2018.[2]
Synergistic Effects with Cell Wall Stressors

Agent 089 shows a synergistic effect when combined with compounds known to perturb the fungal cell wall, indicating that weakening the cell wall makes the fungus more susceptible to cell cycle arrest. The data below is presented qualitatively based on growth inhibition assays.

CombinationObservation
Agent 089 + Caspofungin (β-1,3-glucan synthase inhibitor)Synergistic growth inhibition
Agent 089 + Clotrimazole (Ergosterol synthesis inhibitor)Synergistic growth inhibition
Agent 089 + Amphotericin B (Ergosterol binder)Synergistic growth inhibition
Agent 089 + Calcofluor White (Chitin binder)Synergistic growth inhibition
Data derived from Stefanini et al., 2018.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the effects of antifungal agent 089.

Fungal Cell Cycle Analysis via Flow Cytometry

This protocol is a generalized method for analyzing the fungal cell cycle, essential for confirming the G2 arrest induced by agent 089.[3][4][5]

  • Cell Synchronization (Optional but Recommended):

    • Culture fungal cells to the early logarithmic phase in an appropriate liquid medium (e.g., YPD for S. cerevisiae).

    • Isolate small, G1-phase daughter cells by centrifugal elutriation or by using a cell cycle-synchronizing agent (e.g., alpha-factor for S. cerevisiae).

    • Wash the synchronized cells and resuspend them in a fresh medium to allow synchronous progression through the cell cycle.

  • Drug Treatment:

    • Divide the cell culture into experimental and control groups.

    • Treat the experimental group with the desired concentration of Antifungal Agent 089. Treat the control group with the vehicle (e.g., DMSO).

    • Incubate both cultures under appropriate growth conditions. Collect aliquots at various time points (e.g., 0, 1, 2, 4 hours).

  • Cell Fixation:

    • Harvest approximately 1x10⁷ cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet with sterile water.

    • Resuspend the cells in 1 mL of cold 70% ethanol and incubate at 4°C for at least 1 hour (or overnight) for fixation.

  • Staining for DNA Content:

    • Centrifuge the fixed cells and remove the ethanol.

    • Wash the pellet with a wash buffer (e.g., 50 mM sodium citrate, pH 7.2).

    • Resuspend the cells in 0.5 mL of wash buffer containing RNase A (e.g., 0.25 mg/mL) and incubate at 37°C for 2-4 hours to degrade RNA.

    • Add Proteinase K (e.g., to a final concentration of 1 mg/mL) and incubate at 50°C for 1-2 hours.

    • Add 0.5 mL of wash buffer containing a fluorescent DNA stain (e.g., SYTOX Green or Propidium Iodide).

    • Incubate in the dark at 4°C for at least 1 hour.

  • Flow Cytometry:

    • Briefly sonicate the samples to break up cell clumps.

    • Analyze the samples on a flow cytometer, exciting the fluorophore with an appropriate laser and collecting the emission signal.

    • Record data for at least 10,000 cells per sample.

    • Analyze the resulting histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells with 2C DNA content in the treated sample indicates G2/M arrest.

Checkerboard Synergy Assay

This protocol is used to quantitatively assess the synergistic interaction between agent 089 and other antifungal compounds.

Figure 2: Workflow for Checkerboard Synergy Assay cluster_workflow Experimental Workflow A Prepare 2-fold serial dilutions of Agent 089 (Drug A) in microplate columns C Inoculate all wells with a standardized fungal suspension A->C B Prepare 2-fold serial dilutions of Cell Wall Stressor (Drug B) in microplate rows B->C D Incubate plate under appropriate growth conditions (e.g., 37°C for 24-48h) C->D E Determine Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E F Calculate Fractional Inhibitory Concentration Index (FICI) FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) E->F G Interpret FICI Value F->G

References

Technical Guide: The Impact of Antifungal Agents on Fungal Cell Processes with a Focus on the Ergosterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicates that the primary mechanism of action for the compound cited in the literature as "089" is not the inhibition of the ergosterol biosynthesis pathway, but rather the impairment of the fungal cell cycle. This guide will first detail the established mechanism of compound 089 and then provide an in-depth overview of antifungal agents that do target the ergosterol biosynthesis pathway, in line with the broader topic of interest.

Part 1: Antifungal Compound 089 - A Novel Mechanism of Action

Compound 089 represents a novel class of antifungal agents that function by disrupting the fungal cell cycle, a mechanism distinct from traditional ergosterol biosynthesis inhibitors.

Core Mechanism of Action

Research has shown that compound 089 induces a G2 phase arrest in the fungal cell cycle.[1][2] This is achieved by targeting Swe1, a tyrosine kinase that acts as a key regulator of the cell cycle. The impairment of the cell cycle also leads to morphological changes in the fungal cells, which can enhance their recognition by the host's immune cells.[1][2] This dual action of direct fungal growth inhibition and potentiation of the host immune response makes this class of molecules a promising area for new antifungal drug development.[1][2]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination for Compound 089:

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology:

    • Prepare a stock solution of compound 089 in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial dilutions of the compound in a fungal growth medium (e.g., RPMI 1640).

    • Inoculate each well with a standardized suspension of the fungal species of interest (e.g., Aspergillus fumigatus spores at 2.5 x 10⁵ spores/ml).[2]

    • Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plate at an appropriate temperature and duration (e.g., 48 hours).[2]

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[3]

2. Cell Cycle Analysis:

  • Objective: To assess the effect of compound 089 on the fungal cell cycle.

  • Methodology:

    • Culture fungal cells to the mid-logarithmic growth phase.

    • Expose the cells to compound 089 at its MIC or sub-MIC concentrations for various time points.

    • Harvest the cells and fix them in ethanol.

    • Treat the cells with RNase and stain with a fluorescent DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using flow cytometry.

    • The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their fluorescence intensity.

Data Presentation
Fungal SpeciesCompoundMIC Range (µM)Reference
Cryptococcus neoformansAntifungal agent 89 (compound 28)0.8 - 52.17[3]
Aspergillus fumigatus08925 - 1000 (qualitative data from images)[2]

Visualization

G Logical Flow of Compound 089's Antifungal Action node_089 Antifungal Compound 089 node_swe1 Targets SWE1 Kinase node_089->node_swe1 node_g2_arrest G2 Phase Cell Cycle Arrest node_swe1->node_g2_arrest node_morphology Altered Fungal Morphology node_g2_arrest->node_morphology node_growth_inhibition Inhibition of Fungal Growth node_g2_arrest->node_growth_inhibition node_immune_recognition Enhanced Immune Cell Recognition node_morphology->node_immune_recognition node_clearance Fungal Clearance node_growth_inhibition->node_clearance node_immune_recognition->node_clearance G Ergosterol Biosynthesis Pathway and Antifungal Targets node_acetyl_coa Acetyl-CoA node_squalene Squalene node_acetyl_coa->node_squalene ...multiple steps... node_lanosterol Lanosterol node_squalene->node_lanosterol Squalene Epoxidase (Erg1) node_intermediates Other Sterol Intermediates node_lanosterol->node_intermediates Lanosterol 14α-demethylase (Erg11) node_ergosterol Ergosterol node_intermediates->node_ergosterol ...multiple steps including Erg2, Erg24... node_membrane Fungal Cell Membrane node_ergosterol->node_membrane node_allylamines Allylamines (e.g., Terbinafine) node_allylamines->node_squalene Inhibits node_azoles Azoles (e.g., Fluconazole) node_azoles->node_lanosterol Inhibits node_morpholines Morpholines (e.g., Amorolfine) node_morpholines->node_intermediates Inhibits node_polyenes Polyenes (e.g., Amphotericin B) node_polyenes->node_ergosterol Binds to G Experimental Workflow for Sterol Analysis node_culture 1. Fungal Culture (+/- Antifungal Agent) node_harvest 2. Cell Harvesting node_culture->node_harvest node_saponification 3. Saponification (Alcoholic KOH) node_harvest->node_saponification node_extraction 4. Lipid Extraction (n-heptane) node_saponification->node_extraction node_derivatization 5. Derivatization node_extraction->node_derivatization node_gcms 6. GC-MS Analysis node_derivatization->node_gcms node_quantification 7. Data Quantification node_gcms->node_quantification

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Antifungal Agent 89

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with increasing antifungal resistance, necessitates the development of novel therapeutic agents.[1][2][3] Antifungal agent 89 represents a promising new candidate in the fight against pathogenic fungi. A critical step in the preclinical evaluation of any new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This value is a key indicator of the agent's potency and is essential for guiding further development, including in vivo efficacy studies and the establishment of clinical breakpoints.[3][6]

These application notes provide a detailed protocol for determining the MIC of this compound against various fungal species using the broth microdilution method, harmonized with the standards of the Clinical and Laboratory Standards Institute (CLSI).[3][7]

Principle of the Assay

The broth microdilution method is a standardized and widely accepted technique for antifungal susceptibility testing.[3][8] The assay involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a 96-well microplate. Following incubation, the plates are examined for visible growth. The MIC is determined as the lowest concentration of the antifungal agent that inhibits this growth. For some fungistatic agents, a significant reduction in growth (e.g., 50%) is used as the endpoint.[3][4]

Materials and Reagents

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile distilled water

  • Sterile 96-well flat-bottom microplates

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator

  • Multichannel pipette

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Store the stock solution in small aliquots at -20°C or as recommended for the specific compound.

Fungal Inoculum Preparation

The preparation of the fungal inoculum is a critical step and differs slightly for yeasts and molds.

For Yeasts (e.g., Candida species):

  • Subculture the yeast strain on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.[7]

For Molds (e.g., Aspergillus species):

  • Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days or until adequate sporulation is observed.

  • Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[7][9] This will be the final inoculum concentration in the microplate wells.

Broth Microdilution Assay Procedure
  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microplate. Well 1 will serve as the sterility control (medium only), and well 12 will be the growth control (inoculum without drug).

  • Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration.

  • Add 200 µL of this working solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10. Well 11 will be a drug-free control.

  • Add 100 µL of the standardized fungal inoculum to wells 1 through 12 (except for the sterility control in a designated well). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final test range.

  • Seal the plates or use a lid to prevent evaporation and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.[4][9]

Reading and Interpreting the MIC
  • After incubation, visually inspect the microplate wells for fungal growth. The growth control (well 12) should show distinct turbidity or a visible pellet. The sterility control should be clear.

  • The MIC is the lowest concentration of this compound at which there is a complete absence of visible growth (for fungicidal agents) or a significant decrease in growth (typically ≥50% reduction) compared to the growth control (for fungistatic agents).[3] A microplate reader can be used for a more objective determination by measuring the optical density at 600 nm.[4]

Data Presentation

The results of the MIC assay should be presented in a clear and organized manner to allow for easy comparison across different fungal species and against standard antifungal agents.

Table 1: MIC Values of this compound and Comparator Drugs against Pathogenic Fungi

Fungal IsolateThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC 900280.250.50.25
Candida glabrata ATCC 900300.5160.5
Candida krusei ATCC 62580.125641
Aspergillus fumigatus ATCC 2043051320.5
Clinical Isolate 1 (C. auris)0.5>641
Clinical Isolate 2 (A. flavus)2Not Tested1

Visualizations

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Antifungal Agent 89 Stock C Serial Dilution of Agent 89 in 96-Well Plate A->C B Prepare Fungal Inoculum D Inoculate Plate with Fungal Suspension B->D C->D E Incubate at 35°C D->E F Read MIC (Visually or Spectrophotometrically) E->F G Data Analysis and Reporting F->G

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Signaling Pathway Inhibition

Many antifungal agents, particularly azoles, target the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[1][10][11] this compound is hypothesized to act as an inhibitor of an enzyme in this pathway, such as lanosterol 14α-demethylase.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Incorporation Agent89 This compound Agent89->Ergosterol Inhibition

Caption: Inhibition of the ergosterol pathway by this compound.

References

Application Notes and Protocols: In Vivo Efficacy Models for Antifungal Agent 89 in Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available literature does not contain specific in vivo efficacy data for a compound explicitly named "Antifungal Agent 89" in candidiasis models. The following application notes and protocols are based on the described mechanism of a novel antifungal compound designated "089" and provide representative, detailed methodologies for assessing the in vivo efficacy of new antifungal agents in established murine models of candidiasis.

Introduction to Antifungal Agent 089

Fungal infections pose a significant threat, particularly to immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. A promising new compound, referred to as "089," has been identified as an inhibitor of the fungal cell cycle.[1][2] Unlike many existing antifungals that target the cell wall or membrane, agent 089 arrests fungal cells in the G2 phase of the cell cycle by targeting the Swe1 protein kinase.[1][2] This novel mechanism may offer a significant advantage in overcoming current resistance patterns. Furthermore, the induced morphological changes in the fungus may enhance its recognition by the host's immune system.[1][2]

These application notes provide a framework for evaluating the in vivo efficacy of antifungal agent 089 or similar compounds in murine models of systemic and oral candidiasis.

Mechanism of Action: Signaling Pathway of Antifungal Agent 089

Antifungal agent 089 exerts its effect by targeting the Swe1 protein kinase, a key regulator of the cell cycle in fungi. Swe1 is a tyrosine kinase that phosphorylates and inhibits the cyclin-dependent kinase Cdc28, a central controller of the G2/M transition. By activating Swe1, agent 089 leads to the accumulation of phosphorylated Cdc28, which prevents the cell from entering mitosis and results in G2 phase arrest.

Antifungal_Agent_089_Signaling_Pathway cluster_cdc Antifungal_Agent_089 Antifungal Agent 089 Swe1 Swe1 (Protein Kinase) Antifungal_Agent_089->Swe1 Activates Cdc28 Cdc28 (Active) Swe1->Cdc28 Phosphorylates Cdc28_P Cdc28-P (Inactive) G2_M_Transition G2/M Transition Cdc28_P->G2_M_Transition Inhibits Cdc28->Cdc28_P Cdc28->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest in G2

Signaling pathway of Antifungal Agent 089.

Data Presentation: Efficacy of this compound

The following tables are templates for summarizing quantitative data from in vivo efficacy studies.

Table 1: Survival Study in Systemic Candidiasis Model

Treatment GroupDose (mg/kg)Route of AdministrationNumber of AnimalsMedian Survival (Days)Percent Survival at Day Xp-value vs. Vehicle
Vehicle Control---
This compound
This compound
Positive Control (e.g., Fluconazole)

Table 2: Fungal Burden in Systemic Candidiasis Model (Day Y Post-Infection)

Treatment GroupDose (mg/kg)OrganMean Log10 CFU/gram ± SDFold Change vs. Vehiclep-value vs. Vehicle
Vehicle Control-Kidney--
This compoundKidney
This compoundKidney
Positive Control (e.g., Fluconazole)Kidney
Vehicle Control-Brain--
This compoundBrain
This compoundBrain
Positive Control (e.g., Fluconazole)Brain

Table 3: Fungal Burden in Oropharyngeal Candidiasis Model (Day Z Post-Infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/Tongue ± SDFold Change vs. Vehiclep-value vs. Vehicle
Vehicle Control---
This compound
This compound
Positive Control (e.g., Nystatin)

Experimental Protocols

Protocol 1: Murine Model of Systemic Candidiasis

This model is used to evaluate the efficacy of antifungal agents against disseminated Candida infections.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast extract-peptone-dextrose (YPD) broth

  • Phosphate-buffered saline (PBS), sterile

  • Female BALB/c mice (6-8 weeks old)

  • Immunosuppressive agent (e.g., cyclophosphamide)

  • This compound

  • Vehicle for drug dissolution

  • Positive control antifungal (e.g., fluconazole)

  • Insulin syringes with 27-gauge needles

  • Sterile surgical instruments

  • Tissue homogenizer

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of C. albicans into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.

    • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.

    • Count the yeast cells using a hemocytometer and adjust the concentration to 5 x 10^5 cells/mL in sterile PBS.

  • Immunosuppression (Optional, but recommended for robust infection):

    • Administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally (i.p.) four days prior to infection and one day after infection to induce neutropenia.

  • Infection:

    • Inject 0.1 mL of the C. albicans suspension (5 x 10^4 cells) into the lateral tail vein of each mouse.

  • Treatment:

    • Randomly divide the infected mice into treatment groups (e.g., vehicle control, this compound at various doses, positive control).

    • Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the compounds via the desired route (e.g., oral gavage, i.p. injection) daily for a specified duration (e.g., 7 days).

  • Efficacy Evaluation:

    • Survival Study: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.

    • Fungal Burden: At a predetermined time point (e.g., day 3 post-infection for kidneys), euthanize a subset of mice from each group.

      • Aseptically remove organs (e.g., kidneys, brain).

      • Weigh the organs and homogenize them in sterile PBS.

      • Prepare serial dilutions of the homogenates and plate them on SDA plates.

      • Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFU).

      • Calculate the CFU per gram of tissue.

Systemic_Candidiasis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare C. albicans Inoculum Infection Infect Mice via Tail Vein Inoculum->Infection Immunosuppression Immunosuppress Mice (Optional) Immunosuppression->Infection Treatment Administer Treatment (Vehicle, Agent 89, Control) Infection->Treatment Monitoring Monitor Survival Treatment->Monitoring Organ_Harvest Harvest Organs Treatment->Organ_Harvest Data_Analysis Analyze Data (Survival Curves, Fungal Burden) Monitoring->Data_Analysis Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Count CFU Plating->CFU_Count CFU_Count->Data_Analysis

Workflow for the systemic candidiasis model.
Protocol 2: Murine Model of Oropharyngeal Candidiasis (OPC)

This model is used to assess the efficacy of antifungal agents against mucosal Candida infections.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • YPD broth

  • PBS, sterile

  • Female BALB/c mice (6-8 weeks old)

  • Immunosuppressive agent (e.g., cortisone acetate)

  • Anesthetic (e.g., ketamine/xylazine mixture)

  • Calcium alginate swabs

  • This compound (topical or systemic formulation)

  • Vehicle for drug formulation

  • Positive control antifungal (e.g., nystatin suspension)

  • SDA plates

Procedure:

  • Inoculum Preparation:

    • Prepare the C. albicans inoculum as described in Protocol 1. Adjust the final concentration to 1 x 10^8 cells/mL in sterile PBS.

  • Immunosuppression:

    • Administer cortisone acetate (e.g., 225 mg/kg) subcutaneously on day -1, +1, and +3 relative to infection to induce susceptibility to OPC.[3]

  • Infection:

    • Anesthetize the mice.

    • Saturate a small calcium alginate swab with the C. albicans suspension.

    • Place the swab sublingually in the oral cavity for 75 minutes.[3]

  • Treatment:

    • Randomly divide the infected mice into treatment groups.

    • Begin treatment on day 2 post-infection.

    • For topical treatment, apply the formulation directly to the oral cavity (e.g., 2-3 times daily).

    • For systemic treatment, administer the compound as described in Protocol 1.

  • Efficacy Evaluation (Fungal Burden):

    • On day 5 post-infection (or desired endpoint), euthanize the mice.

    • Excise the tongue and any associated oral tissue.

    • Homogenize the tissue in sterile PBS.

    • Plate serial dilutions on SDA plates and incubate as described previously.

    • Calculate the CFU per tongue.

Oropharyngeal_Candidiasis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare C. albicans Inoculum Infection Infect Oral Cavity (Sublingual Swab) Inoculum->Infection Immunosuppression Immunosuppress Mice (Cortisone Acetate) Immunosuppression->Infection Anesthesia Anesthetize Mice Anesthesia->Infection Treatment Administer Treatment (Topical or Systemic) Infection->Treatment Tissue_Harvest Harvest Tongue Treatment->Tissue_Harvest Homogenization Homogenize Tissue Tissue_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating CFU_Count Count CFU Plating->CFU_Count Data_Analysis Analyze Fungal Burden CFU_Count->Data_Analysis

Workflow for the oropharyngeal candidiasis model.

References

Application Notes and Protocols for Antifungal Agent 089 in a Murine Model of Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. Antifungal agent 089 represents a promising new class of molecules that disrupt the fungal cell cycle. These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Antifungal Agent 089 in a murine model of invasive pulmonary aspergillosis.

Mechanism of Action

Antifungal agent 089 exhibits a novel mechanism of action by targeting the fungal cell cycle. It specifically arrests fungal cells in the G2 phase through the inhibition of the Swe1 kinase.[1][2] This disruption of the cell cycle leads to a modified cell morphology, which may enhance recognition and clearance by the host immune system.[1][2]

cluster_0 Fungal Cell Cycle cluster_1 Mechanism of Antifungal Agent 089 G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Agent089 Antifungal Agent 089 Swe1 Swe1 Kinase Agent089->Swe1 inhibits G2_M_Transition G2/M Transition Checkpoint Swe1->G2_M_Transition regulates CellCycleArrest G2 Phase Arrest G2_M_Transition->CellCycleArrest leads to ImmuneRecognition Enhanced Immune Recognition CellCycleArrest->ImmuneRecognition Immunosuppression 1. Immunosuppression Infection 2. Intranasal Inoculation with A. fumigatus Immunosuppression->Infection Treatment 3. Treatment Initiation (Antifungal Agent 089) Infection->Treatment Monitoring 4. Daily Monitoring (Survival, Weight, Clinical Score) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Fungal Burden, Histopathology) Monitoring->Endpoint

References

Application Notes and Protocols for the Preclinical Formulation of Antifungal Agent 89

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel antifungal agents is critical to address the rising challenge of invasive fungal infections and increasing antifungal resistance.[1][2] A crucial step in the preclinical evaluation of a new chemical entity (NCE) is the development of appropriate formulations for in vitro and in vivo studies. Many promising antifungal candidates are poorly water-soluble, which can lead to low bioavailability and hinder their therapeutic potential.[3] This document provides a comprehensive guide to the formulation of a hypothetical novel antifungal, "Antifungal Agent 89" (AF-89), for preclinical research. The principles and protocols outlined here are based on established pharmaceutical practices and can be adapted for other poorly soluble drug candidates.

The primary goal of preclinical formulation is to ensure adequate drug exposure in experimental systems to enable the assessment of efficacy and safety.[4] This often involves strategies to enhance the solubility and stability of the NCE.[5][6] The selection of a formulation strategy depends on the physicochemical properties of the drug, the intended route of administration, and the specific requirements of the preclinical study.[4]

Application Notes

Physicochemical Characterization of AF-89

A thorough understanding of the physicochemical properties of AF-89 is the foundation for rational formulation design. Key parameters to evaluate include aqueous solubility, pKa, logP, melting point, and solid-state characteristics. This data will guide the selection of appropriate solubilization techniques and excipients.

Solubility Enhancement Strategies

Given the poor aqueous solubility of many NCEs, various techniques can be employed to improve the dissolution and subsequent absorption of AF-89.[7][8] Common approaches include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents (e.g., polyethylene glycol, propylene glycol, ethanol) can enhance the solubility of hydrophobic drugs.[6]

  • Surfactants: The use of surfactants to form micelles can increase the solubility of poorly soluble compounds.

  • Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution rate.[3]

Vehicle Selection for Preclinical Studies

The choice of vehicle is critical and depends on the route of administration and the specific study objectives.

  • In Vitro Studies: For initial screening assays, a simple solution in an organic solvent like dimethyl sulfoxide (DMSO) is often sufficient. However, the final concentration of the organic solvent in the assay medium should be kept low to avoid toxicity to the fungal cells.

  • Oral Administration: For pharmacokinetic and efficacy studies in rodents, common oral formulations include solutions, suspensions, or lipid-based systems. The selection will depend on the required dose and the solubility of AF-89 in various vehicles.

  • Intravenous Administration: For intravenous dosing, the formulation must be a clear, sterile solution with a physiologically acceptable pH. Co-solvents and cyclodextrins are often used to achieve the required solubility for IV administration.[4]

Stability Assessment

Ensuring the stability of the AF-89 formulation throughout the duration of the preclinical study is essential for accurate and reproducible results.[9] Stability studies should be conducted under conditions that mimic the preparation, storage, and administration of the formulation.[10][11] Key parameters to assess include the concentration of AF-89 and the appearance of any degradation products.

Data Presentation

The following tables provide hypothetical data for AF-89 to illustrate the formulation development process.

Table 1: Physicochemical Properties of this compound (AF-89)

PropertyValue
Molecular Weight450.5 g/mol
AppearanceWhite to off-white crystalline powder
Aqueous Solubility (pH 7.4)< 0.1 µg/mL
pKa3.5 (acidic), 8.2 (basic)
LogP4.8
Melting Point185°C

Table 2: Solubility of AF-89 in Various Preclinical Vehicles

VehicleSolubility (mg/mL)
Water< 0.001
0.1 N HCl0.05
0.1 N NaOH0.02
Polyethylene Glycol 400 (PEG 400)50
Propylene Glycol (PG)35
20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water10
Corn Oil5

Table 3: Composition of Preclinical Formulations for AF-89

Formulation IDStudy TypeCompositionConcentration
AF-89-IV-01In Vitro MIC TestingAF-89 in 100% DMSO10 mg/mL (stock)
AF-89-PO-01Oral PK (Rodent)10% AF-89, 40% PEG 400, 50% Water (w/w/w)100 mg/mL
AF-89-IV-02Intravenous Efficacy (Rodent)5% AF-89, 30% HP-β-CD, 65% Saline (w/v/v)50 mg/mL

Table 4: Short-Term Stability of AF-89-PO-01 Formulation

Storage ConditionTime PointAF-89 Concentration (% of Initial)Appearance
Room Temperature (25°C)0100%Clear Solution
24 hours99.5%Clear Solution
48 hours98.9%Clear Solution
Refrigerated (4°C)7 days101.2%Clear Solution

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution of AF-89 for In Vitro Minimum Inhibitory Concentration (MIC) Testing

Objective: To prepare a 10 mg/mL stock solution of AF-89 in DMSO for use in in vitro antifungal susceptibility testing.

Materials:

  • This compound (AF-89) powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh 10 mg of AF-89 powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the AF-89 is completely dissolved.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C until use.

Protocol 2: Preparation of an Oral Solution of AF-89 for In Vivo Pharmacokinetic (PK) Studies

Objective: To prepare a 100 mg/mL oral solution of AF-89 for administration to rodents.

Materials:

  • This compound (AF-89) powder

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Water for Injection

  • Glass beaker

  • Magnetic stir plate and stir bar

  • Analytical balance

Procedure:

  • Weigh 4 g of PEG 400 and transfer it to a glass beaker.

  • Place the beaker on a magnetic stir plate and begin stirring.

  • Slowly add 1 g of AF-89 powder to the PEG 400 while stirring.

  • Continue stirring until the AF-89 is completely dissolved. This may take up to 30 minutes. Gentle warming (to ~40°C) can be used to facilitate dissolution.

  • Once the AF-89 is dissolved, slowly add 5 g of sterile water to the solution while stirring.

  • Continue stirring for an additional 15 minutes to ensure a homogenous solution.

  • The final formulation will be a clear solution with a concentration of 100 mg/mL.

  • Store the formulation in a tightly sealed container at room temperature, protected from light.

Protocol 3: Preparation of an Intravenous (IV) Formulation of AF-89 for In Vivo Efficacy Studies

Objective: To prepare a 50 mg/mL intravenous solution of AF-89 for administration to rodents.

Materials:

  • This compound (AF-89) powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • 0.9% Sodium Chloride (Saline) for Injection

  • Glass vial

  • Vortex mixer

  • Sonicator bath

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Weigh 3 g of HP-β-CD and dissolve it in 6.5 mL of saline in a glass vial.

  • Vortex or sonicate until the HP-β-CD is completely dissolved.

  • Slowly add 0.5 g of AF-89 powder to the HP-β-CD solution.

  • Vortex and sonicate the mixture until the AF-89 is completely dissolved. The solution should be clear.

  • Adjust the final volume to 10 mL with saline if necessary.

  • Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.

  • The final formulation will be a clear, sterile solution with a concentration of 50 mg/mL.

  • Store the formulation at 4°C, protected from light.

Mandatory Visualizations

Preclinical_Formulation_Workflow cluster_Discovery Discovery & Characterization cluster_Development Formulation Development cluster_Studies Preclinical Studies NCE New Chemical Entity (AF-89) PhysChem Physicochemical Characterization NCE->PhysChem Solubility Solubility Screening PhysChem->Solubility Vehicle Vehicle Selection Solubility->Vehicle Formulation Formulation Optimization Vehicle->Formulation Stability Stability Studies Formulation->Stability InVitro In Vitro Testing Formulation->InVitro InVivo In Vivo Studies (PK, Efficacy) Stability->InVivo InVitro->InVivo

Caption: Workflow for Preclinical Formulation Development of this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane AF89 This compound AF89->Erg11 Inhibition Erg11->Ergosterol Demethylation

Caption: Hypothetical Signaling Pathway Targeted by AF-89.

InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Workflow Infection Establish Fungal Infection in Animal Model Grouping Randomize into Treatment Groups Infection->Grouping Dosing Administer AF-89 Formulation (e.g., IV or Oral) Grouping->Dosing Monitoring Monitor Clinical Signs and Survival Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Fungal Burden in Organs) Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Caption: Experimental Workflow for an In Vivo Efficacy Study of AF-89.

References

Application Note: Quantitative Analysis of Antifungal Agent 89 in Human Plasma by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Antifungal agent 89 in human plasma. This compound is a novel compound that arrests the fungal cell cycle in the G2 phase by targeting the SWE1 protein kinase.[1][2] This method utilizes a simple protein precipitation for sample preparation followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The assay has been validated for linearity, precision, and accuracy and is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

This compound, also known as compound 089 or compound 28, is an investigational antifungal agent with a unique mechanism of action.[1][2] It has demonstrated efficacy against various fungal pathogens, including Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) ranging from 0.8 to 52.17 μM.[3] Given its therapeutic potential, a reliable and sensitive analytical method is crucial for its preclinical and clinical development. This application note provides a detailed protocol for the quantification of this compound in human plasma using LC-MS, a widely accepted technique for the analysis of small molecules in complex biological matrices.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₇N₃O₄S
Monoisotopic Mass 315.0940 g/mol
Chemical Structure (Structure not publicly available)

Experimental

Materials and Reagents
  • This compound reference standard

  • Carbamazepine (Internal Standard, IS)

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (FA), 99%

  • Human plasma (K₂EDTA)

Sample Preparation

A simple protein precipitation method was employed for the extraction of this compound from human plasma.

  • Allow all samples and reagents to thaw to room temperature.

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (Carbamazepine, 1 µg/mL in 50% MeOH).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS system.

Liquid Chromatography

Chromatographic separation was performed on a C18 reversed-phase column.

  • LC System: Standard UHPLC system

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 316.1158.11003020
This compound (confirmatory) 316.1126.11003025
Carbamazepine (IS) 237.1194.11003522

Results and Discussion

Method Validation

The method was validated for linearity, precision, and accuracy using spiked human plasma samples.

Linearity:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

AnalyteCalibration Range (ng/mL)
This compound1 - 10000.9985

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Mid, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 54.25.8103.5
Mid QC 1003.14.598.7
High QC 8002.53.9101.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis plasma Human Plasma (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is protein_precip Protein Precipitation (150 µL ACN) add_is->protein_precip vortex Vortex (30s) protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS analysis of this compound.

signaling_pathway cluster_fungus Fungal Cell agent89 This compound swe1 SWE1 Protein Kinase agent89->swe1 Inhibits g2_m G2/M Transition swe1->g2_m Regulates cell_cycle Cell Cycle Arrest g2_m->cell_cycle Leads to apoptosis Fungal Cell Death cell_cycle->apoptosis

References

Application Notes and Protocols for Synergy Testing of Antifungal Agent 89

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal pathogens necessitates the development of novel therapeutic strategies. Antifungal agent 89 represents a promising new class of antifungals with a unique mechanism of action, targeting the SWE1 protein kinase to induce a G2 phase cell cycle arrest in fungal cells.[1][2] This distinct mechanism presents a compelling opportunity for synergistic combination therapies with existing antifungal drugs that target different cellular pathways. This document provides detailed application notes and protocols for conducting in vitro synergy testing of this compound with established antifungal agents.

The primary classes of existing antifungal drugs include:

  • Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[4]

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.[5]

  • Flucytosine: A pyrimidine analog that interferes with DNA and RNA synthesis.[3]

By combining this compound with these drugs, it is hypothesized that a multi-pronged attack on the fungal cell could lead to enhanced efficacy, reduced dosage requirements, and a lower propensity for the development of resistance.

Postulated Synergistic Interactions and Signaling Pathways

The unique cell cycle arrest mechanism of this compound suggests potential synergistic interactions with drugs that induce cellular stress by targeting the cell membrane or cell wall. A cell arrested in the G2 phase may be more susceptible to damage induced by agents targeting cellular integrity.

Interaction with Azoles

Azoles disrupt ergosterol biosynthesis, leading to a compromised cell membrane.[3][6] This membrane stress can activate signaling pathways such as the calcineurin and HOG (High Osmolarity Glycerol) pathways, which are involved in stress adaptation and cell wall integrity.[7] By arresting the cell cycle, this compound may prevent the fungal cell from completing the necessary repair and adaptation processes initiated by these pathways, leading to a synergistic fungicidal effect.

Azole_Agent89_Synergy cluster_membrane Cell Membrane cluster_cell_cycle Cell Cycle Control Ergosterol_Biosynthesis Ergosterol Biosynthesis Erg11 Erg11 (Lanosterol 14-α-demethylase) Ergosterol_Biosynthesis->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Membrane_Stress Membrane Stress & Ergosterol Depletion Erg11->Membrane_Stress G2_Phase G2 Phase Swe1 Swe1 G2_Phase->Swe1 regulates M_Phase M Phase Swe1->M_Phase inhibits entry Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest Swe1->Cell_Cycle_Arrest Azoles Azoles (e.g., Fluconazole) Azoles->Erg11 inhibits Agent_89 This compound Agent_89->Swe1 targets Synergistic_Cell_Death Synergistic Fungal Cell Death Membrane_Stress->Synergistic_Cell_Death Cell_Cycle_Arrest->Synergistic_Cell_Death

Caption: Postulated synergy between Azoles and this compound.
Interaction with Echinocandins

Echinocandins inhibit cell wall biosynthesis, leading to severe cell wall stress and osmotic instability.[5] This triggers the cell wall integrity (CWI) pathway. A G2-arrested cell may be unable to effectively mount the CWI response, which involves significant transcriptional and translational changes, making it more vulnerable to the lytic effects of echinocandins.

Experimental Protocols for Synergy Testing

The following protocols are designed to quantitatively assess the in vitro interaction between this compound and existing antifungal drugs.

Checkerboard Microdilution Assay

This is the most common method for assessing antifungal synergy in vitro.[8][9][10][11] It allows for the testing of numerous combinations of two drugs simultaneously.

Checkerboard_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Adjust to 0.5 McFarland Start->Prep_Inoculum Inoculate Inoculate Plates with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well Plates with Serial Dilutions of Drugs Drug_A Drug A (Agent 89) Horizontally Diluted Prep_Plates->Drug_A Drug_B Drug B (e.g., Fluconazole) Vertically Diluted Prep_Plates->Drug_B Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MICs Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret Interpret Results: Synergy, Indifference, or Antagonism Calculate_FICI->Interpret End End Interpret->End

Caption: Workflow for the checkerboard microdilution assay.
  • Determine Minimum Inhibitory Concentrations (MICs): First, determine the MIC of this compound and each comparator drug individually against the test fungal isolate according to CLSI guidelines.[10]

  • Prepare Drug Dilutions:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10) in a suitable broth medium (e.g., RPMI-1640).

    • Prepare serial dilutions of the comparator antifungal drug along the y-axis (e.g., rows A-G).

    • The final volume in each well should be 50 µL, containing a specific concentration of each drug.

    • Include a row and a column with each drug alone for MIC determination, as well as a drug-free well for a growth control.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the test medium.

  • Inoculation: Add 50 µL of the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that shows growth inhibition using the following formula:

    FICI = FIC of Agent 89 + FIC of Comparator Drug Where:

    • FIC of Agent 89 = (MIC of Agent 89 in combination) / (MIC of Agent 89 alone)

    • FIC of Comparator Drug = (MIC of Comparator Drug in combination) / (MIC of Comparator Drug alone)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference
> 4.0Antagonism

The results should be summarized in a table as follows:

Table 1: Checkerboard Synergy Testing of this compound with Fluconazole against Candida albicans ATCC 90028

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
Agent 891620.125Synergy
Fluconazole810.125
Total FICI 0.25
Time-Kill Assay

Time-kill assays provide dynamic information about the rate of fungal killing and can confirm synergistic interactions observed in checkerboard assays.[12][13]

  • Inoculum Preparation: Prepare a standardized fungal inoculum in a suitable broth medium.

  • Test Conditions: Prepare flasks containing:

    • Drug-free medium (growth control)

    • This compound at a sub-MIC concentration (e.g., 0.5 x MIC)

    • Comparator antifungal drug at a sub-MIC concentration (e.g., 0.5 x MIC)

    • A combination of this compound and the comparator drug at the same sub-MIC concentrations.

  • Inoculation and Incubation: Inoculate each flask with the fungal suspension and incubate at 35°C with shaking.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate on agar plates (e.g., Sabouraud Dextrose Agar).

  • Colony Counting: Incubate the plates for 24-48 hours and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each test condition.

  • Synergy: A ≥ 2 log10 decrease in CFU/mL with the drug combination compared to the most active single agent.

  • Indifference: A < 2 log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL with the combination compared to the least active single agent.

Table 2: Time-Kill Assay Results for this compound and Caspofungin against Candida albicans

Time (hours)Growth Control (log10 CFU/mL)Agent 89 (0.5xMIC) (log10 CFU/mL)Caspofungin (0.5xMIC) (log10 CFU/mL)Agent 89 + Caspofungin (log10 CFU/mL)
05.05.05.05.0
45.85.24.84.1
86.55.44.53.2
127.25.54.32.1
248.05.64.2< 2.0
Disk Diffusion Synergy Test (Cross-Diffusion)

This is a simpler, qualitative method to screen for synergy.

  • Inoculum Preparation: Prepare a standardized fungal inoculum and create a lawn on an agar plate (e.g., Mueller-Hinton agar with glucose and methylene blue).

  • Disk Placement: Place a disk impregnated with this compound on the agar surface. Place a disk with the comparator antifungal drug at a distance that allows for the diffusion gradients to overlap. The optimal distance may need to be determined empirically but is often around 20-30 mm from center to center.[14]

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Interpretation:

    • Synergy: A "keyhole" or enhanced zone of inhibition where the diffusion zones of the two disks overlap.

    • Indifference: No change in the shape of the inhibition zones.

    • Antagonism: A flattening or reduction of the inhibition zones where they overlap.

Conclusion

The novel mechanism of action of this compound makes it a prime candidate for synergistic combination therapy. The protocols outlined in this document provide a robust framework for the systematic in vitro evaluation of its synergistic potential with existing classes of antifungal drugs. The data generated from these studies will be crucial for guiding further preclinical and clinical development of combination therapies to combat the growing threat of resistant fungal infections.

References

Application Note & Protocol: Evaluation of Antifungal Agent 89 in Biofilm Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies.[1][2] Biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix, which provides protection from antimicrobial agents and host immune responses.[3] The development of novel antifungal agents with potent activity against biofilms is a critical area of research. This document provides a detailed protocol for the comprehensive evaluation of a novel investigational antifungal, "Antifungal Agent 89," using established in vitro biofilm models.

The protocols outlined below describe methods to determine the minimum inhibitory concentration (MIC) against planktonic cells, assess the agent's ability to prevent biofilm formation, and quantify its efficacy in eradicating pre-formed biofilms. Methodologies include biomass quantification using the crystal violet (CV) assay, determination of the minimum biofilm eradication concentration (MBEC)[4][5][6], and visualization of biofilm architecture and viability using confocal laser scanning microscopy (CLSM).

Key Fungal Biofilm Signaling Pathways

The formation of fungal biofilms is a complex process regulated by intricate signaling networks. Understanding these pathways is crucial for elucidating the mechanism of action of novel antifungal agents. One of the key pathways involved in biofilm formation in many fungal species, including Candida albicans, is the cAMP-protein kinase A (PKA) signaling pathway, which regulates morphogenesis and hyphal development, critical steps in biofilm maturation.[3][7]

Fungal_Biofilm_Signaling cluster_0 Environmental Cues cluster_1 Membrane Receptors & Transporters cluster_2 cAMP-PKA Signaling Cascade cluster_3 Downstream Effectors & Cellular Response Nutrient Availability Nutrient Availability Transporters Transporters Nutrient Availability->Transporters Quorum Sensing Molecules Quorum Sensing Molecules Receptors Receptors Quorum Sensing Molecules->Receptors Surface Contact Surface Contact Surface Contact->Receptors Adenylyl Cyclase (Cyr1) Adenylyl Cyclase (Cyr1) Receptors->Adenylyl Cyclase (Cyr1) Transporters->Adenylyl Cyclase (Cyr1) cAMP cAMP Adenylyl Cyclase (Cyr1)->cAMP ATP -> cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Transcription Factors (e.g., Efg1) Transcription Factors (e.g., Efg1) Protein Kinase A (PKA)->Transcription Factors (e.g., Efg1) Phosphorylates Hyphal Formation Hyphal Formation Transcription Factors (e.g., Efg1)->Hyphal Formation Extracellular Matrix Production Extracellular Matrix Production Transcription Factors (e.g., Efg1)->Extracellular Matrix Production Biofilm Formation Biofilm Formation Hyphal Formation->Biofilm Formation Extracellular Matrix Production->Biofilm Formation This compound This compound This compound->Adenylyl Cyclase (Cyr1) Inhibits?

Caption: Hypothetical inhibition of the cAMP-PKA signaling pathway by this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of the planktonic (free-floating) fungal cells. This is a crucial first step before evaluating biofilm-specific activity. The Clinical and Laboratory Standards Institute (CLSI) M27-A broth microdilution method is a widely accepted standard.[8]

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a fungal inoculum suspension and adjust it to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.[8]

  • Prepare serial two-fold dilutions of this compound in RPMI 1640 medium in a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted antifungal agent.

  • Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the agent that causes a significant inhibition of growth compared to the positive control, often determined visually or by reading the optical density at 600 nm.

Biofilm Biomass Quantification: Crystal Violet (CV) Assay

This assay measures the total biofilm biomass and is used to assess the ability of this compound to inhibit biofilm formation or eradicate existing biofilms.[9][10]

Materials:

  • Fungal isolate

  • Appropriate growth medium (e.g., RPMI 1640)

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare serial dilutions of this compound in the growth medium in a 96-well plate.

  • Add a standardized fungal cell suspension to each well.

  • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Carefully wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[11]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[11]

  • Wash the wells again with PBS to remove excess stain.

  • Add 125 µL of 30% acetic acid to solubilize the bound dye.[11]

  • Measure the absorbance at 590 nm using a microplate reader. A reduction in absorbance indicates inhibition of biofilm formation.

Procedure for Biofilm Eradication:

  • First, form biofilms in a 96-well plate by incubating a standardized fungal cell suspension for 24-48 hours at 37°C.

  • After biofilm formation, wash the wells with PBS.

  • Add serial dilutions of this compound to the wells with pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Proceed with the crystal violet staining and quantification as described above (steps 4-8 for inhibition).

Crystal_Violet_Assay_Workflow cluster_0 Biofilm Formation cluster_1 Washing cluster_2 Staining cluster_3 Quantification A Inoculate 96-well plate with fungal suspension B Incubate (24-48h, 37°C) A->B C Wash with PBS to remove planktonic cells B->C D Add 0.1% Crystal Violet (15 min) C->D E Wash with PBS to remove excess stain D->E F Solubilize with 30% Acetic Acid E->F G Read Absorbance at 590 nm F->G

Caption: Workflow for the Crystal Violet Biofilm Assay.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay determines the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[4][6] This is a high-throughput method that utilizes a lid with 96 pegs where biofilms are formed.

Materials:

  • MBEC assay device (96-peg lid)

  • Fungal isolate and appropriate growth medium

  • This compound

  • Sterile 96-well microtiter plates

  • Sonicator bath

Procedure:

  • Grow biofilms on the 96 pegs of the MBEC lid by placing the lid into a 96-well plate containing the fungal inoculum and incubating for 24-48 hours.[6]

  • After incubation, rinse the peg lid in PBS to remove non-adherent cells.

  • Prepare a 96-well plate with serial dilutions of this compound.

  • Place the peg lid with the biofilms into this challenge plate and incubate for 24 hours.

  • After the challenge, rinse the peg lid again in PBS.

  • Place the peg lid into a new 96-well plate containing fresh growth medium (recovery plate).

  • Sonicate the recovery plate to dislodge the remaining viable biofilm cells from the pegs into the medium.[12]

  • Remove the peg lid and incubate the recovery plate for 24-48 hours.

  • The MBEC is the lowest concentration of this compound that prevents regrowth of the biofilm, as determined by the lack of turbidity in the recovery plate wells.[13]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm structure and can be used to assess cell viability within the biofilm after treatment with this compound.[14][15]

Materials:

  • Fungal biofilms grown on suitable surfaces (e.g., glass-bottom dishes)

  • This compound

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A for matrix)

  • Confocal microscope

Procedure:

  • Grow biofilms on a CLSM-compatible surface (e.g., glass coverslips) with and without this compound.

  • After the desired incubation period, gently wash the biofilms with PBS.

  • Stain the biofilms with appropriate fluorescent dyes. For example, FUN-1 can differentiate metabolically active cells (red fluorescence) from inactive or dead cells (green fluorescence).[16] Concanavalin A conjugated to a fluorophore can be used to visualize the extracellular matrix.

  • Mount the samples and visualize them using a confocal microscope.

  • Acquire z-stack images to reconstruct a 3D image of the biofilm.

  • Analyze the images to assess changes in biofilm thickness, architecture, cell viability, and matrix distribution in treated versus untreated biofilms.

Data Presentation

Quantitative data from the MIC, CV, and MBEC assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: MIC and MBEC of this compound against Candida albicans

AgentMIC (µg/mL)MBEC (µg/mL)
This compound
Fluconazole (Control)

Table 2: Inhibition of Candida albicans Biofilm Formation by this compound

Concentration (µg/mL)% Biofilm Inhibition
0 (Control)0
X
Y
Z

Table 3: Eradication of Pre-formed Candida albicans Biofilms by this compound

Concentration (µg/mL)% Biofilm Reduction
0 (Control)0
X
Y
Z

Conclusion

This application note provides a comprehensive set of protocols for the in vitro evaluation of this compound against fungal biofilms. By systematically determining the MIC, assessing biofilm inhibition and eradication, and visualizing the effects on biofilm structure, researchers can gain a thorough understanding of the antibiofilm potential of this novel compound. The combination of quantitative assays and qualitative imaging will provide robust data to support further drug development efforts.

References

Troubleshooting & Optimization

Optimizing Antifungal agent 89 dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 89. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal in vivo dosage for this compound?

The initial and most critical step is to determine the Maximum Tolerated Dose (MTD) of this compound in your chosen animal model. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specific period.[1][2][3] This is essential to define the upper limit for dosing in subsequent efficacy studies, ensuring that drug exposure is sufficient to evaluate activity without confounding the results with systemic toxicity.[3]

Q2: How do I establish the Maximum Tolerated Dose (MTD) for this compound?

The MTD is typically determined through a short-term dose escalation study, often lasting around 7 days.[1] Animals, commonly mice or rats, are given a range of doses of this compound.[1] Key parameters to monitor include clinical signs of toxicity, body weight changes, and survival.[3] The MTD is identified as the highest dose that does not produce significant toxicity.[2]

Table 1: Example MTD Study Data for this compound in Mice

Dosage (mg/kg)Route of AdministrationObservation Period (Days)Mortality Rate (%)Average Body Weight Change (%)Clinical Signs of Toxicity
10Intravenous70+5.2None observed
20Intravenous70+3.1None observed
40Intravenous70-2.5Mild lethargy on Day 1
80Intravenous710-15.8Significant lethargy, ruffled fur
160Intravenous750-25.0Severe lethargy, ataxia

Based on this hypothetical data, a dose of 40 mg/kg might be selected as the MTD.

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for this compound?

For antifungal agents, the relationship between drug exposure and treatment outcome is described by PK/PD indices.[4] The three main PK/PD indices are:

  • Peak concentration (Cmax) to Minimum Inhibitory Concentration (MIC) ratio (Cmax/MIC): This is a measure of concentration-dependent activity.[5]

  • Percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC): This is a time-dependent measure.[5]

  • 24-hour Area Under the Curve (AUC) to MIC ratio (AUC/MIC): This reflects the total drug exposure over a 24-hour period.[6]

The specific index that best predicts the efficacy of this compound would need to be determined experimentally. For many azole antifungals, an AUC/MIC ratio of 25-50 is associated with efficacy in Candida infections.[7]

Troubleshooting Guides

Problem 1: High variability in experimental outcomes despite using a consistent dosage of this compound.

High variability can stem from several factors. One significant contributor can be the complex pharmacokinetic properties of the antifungal agent.[8]

Possible Causes and Solutions:

  • Inconsistent Drug Administration: Ensure precise and consistent administration techniques, whether oral gavage, intravenous, or intraperitoneal injection.

  • Host Factors: The immune status of the animal model is crucial. Most models of invasive fungal infections require some form of immunosuppression to establish a reproducible infection.[5][6] Variations in the level of immunosuppression can lead to variable outcomes.

  • Genetic Variability in Animal Models: Different strains of mice can exhibit varied responses to both the drug and the pathogen.

  • Drug-Drug Interactions: If other compounds are being co-administered, they could be influencing the metabolism of this compound.[8]

Problem 2: this compound shows good in vitro activity (low MIC) but poor efficacy in vivo.

This is a common challenge in drug development. Several factors can contribute to this discrepancy.

Possible Causes and Solutions:

  • Poor Pharmacokinetics: The agent may have poor absorption, rapid metabolism, or rapid elimination, leading to insufficient drug exposure at the site of infection. A full pharmacokinetic profile should be determined.

  • Protein Binding: High plasma protein binding can reduce the concentration of free, active drug. It is the free-drug concentration that is relevant for efficacy.[6]

  • Tissue Penetration: The drug may not effectively penetrate the target tissues where the fungal infection is located.

  • In vivo Environment: The in vivo microenvironment, including factors like pH and the presence of host immune cells, can influence drug activity.[9]

Table 2: Hypothetical In Vitro vs. In Vivo Efficacy of this compound

Fungal StrainIn Vitro MIC (µg/mL)In Vivo ModelDosage (mg/kg)Outcome
Candida albicans SC53140.5Murine systemic candidiasis2080% survival
Aspergillus fumigatus Af2931.0Murine pulmonary aspergillosis2020% survival

This hypothetical data suggests that while this compound is effective against C. albicans in vivo, a higher dose may be needed for A. fumigatus, or there may be issues with drug penetration into the lungs.

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Select a suitable animal model (e.g., 6-8 week old BALB/c mice).

  • Group Allocation: Randomly assign animals to several dosage groups (e.g., 5-6 animals per group), including a vehicle control group.

  • Dose Escalation: Administer single daily doses of this compound via the intended clinical route (e.g., intravenous) for 7 consecutive days. Start with a low dose and escalate in subsequent groups.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture). Record body weight daily.

  • Endpoint: The MTD is the highest dose that does not result in mortality or significant signs of toxicity (e.g., more than 15-20% body weight loss).[2]

Protocol 2: In Vivo Efficacy Study in a Murine Systemic Candidiasis Model
  • Infection: Immunosuppress mice (e.g., with cyclophosphamide).[6] Infect mice intravenously with a standardized inoculum of Candida albicans.

  • Treatment: Begin treatment with this compound at various doses below the MTD (and a vehicle control) at a specified time post-infection (e.g., 2 hours).

  • Efficacy Readouts:

    • Survival: Monitor and record survival daily for a predefined period (e.g., 21 days).

    • Fungal Burden: At specific time points, euthanize a subset of animals from each group and determine the fungal load (Colony Forming Units - CFU) in target organs (e.g., kidneys, brain) by homogenizing the tissue and plating serial dilutions on appropriate agar.[10][11]

Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Optimization In Vitro MIC In Vitro Minimum Inhibitory Concentration (MIC) PD Study Pharmacodynamic (PD) Study In Vitro MIC->PD Study MTD Study Maximum Tolerated Dose (MTD) Study Efficacy Study In Vivo Efficacy Study (e.g., survival, fungal burden) MTD Study->Efficacy Study PK Study Pharmacokinetic (PK) Study PK Study->PD Study PD Study->Efficacy Study Optimal Dose Optimal In Vivo Dose Determination Efficacy Study->Optimal Dose

Caption: Workflow for optimizing the in vivo dosage of this compound.

troubleshooting_logic Start Poor In Vivo Efficacy Despite Good In Vitro Activity Check PK Evaluate Pharmacokinetics (Absorption, Metabolism, Excretion) Start->Check PK Check Protein Binding Assess Plasma Protein Binding Start->Check Protein Binding Check Tissue Penetration Measure Drug Concentration in Target Tissues Start->Check Tissue Penetration Optimize Dose Adjust Dosing Regimen (Dose, Frequency) Check PK->Optimize Dose Reformulate Consider Drug Reformulation Check PK->Reformulate Check Protein Binding->Optimize Dose Check Tissue Penetration->Optimize Dose Conclusion Improved In Vivo Efficacy Optimize Dose->Conclusion Reformulate->Conclusion

Caption: Troubleshooting logic for poor in vivo efficacy of this compound.

References

Troubleshooting Antifungal agent 89 MIC assay variability

Author: BenchChem Technical Support Team. Date: November 2025

Antifungal Agent 89 is a fictional agent. This guide is for illustrative purposes and is based on common issues encountered during real-world antifungal susceptibility testing, particularly with azole-class drugs.

Welcome to the technical support center for the this compound (AF89) Minimum Inhibitory Concentration (MIC) assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My MIC values for AF89 are inconsistent between experiments. What are the common causes of this variability?

A1: Inter-assay variability is a common challenge in antifungal susceptibility testing.[1][2] Several factors can contribute to this issue:

  • Inoculum Preparation: The size and metabolic state of the fungal inoculum are critical. Inconsistent inoculum density can lead to significant shifts in MIC values. It is essential to use a spectrophotometer to standardize the inoculum to a 0.5 McFarland standard.

  • Media Composition: The composition of the test medium, most commonly RPMI 1640, can vary between manufacturers and even between different lots from the same manufacturer.[3][4][5] These variations can affect fungal growth and the activity of AF89. Whenever possible, use a single, quality-controlled lot of media for a series of related experiments.

  • Incubation Conditions: Minor fluctuations in incubation temperature and time can impact fungal growth rates and, consequently, MIC endpoints. Ensure your incubator is properly calibrated and maintain consistent incubation periods as specified in the protocol.[6]

  • Endpoint Reading: The subjective nature of visual endpoint determination can introduce variability, especially if different technicians are reading the plates.[2] This is particularly true if "trailing growth" is present (see Q2).

Q2: I am observing "trailing growth" (reduced but persistent growth in wells with high concentrations of AF89). How should I interpret these results?

A2: Trailing growth is a known phenomenon with azole-class antifungals, where some fungal isolates show reduced but persistent growth at drug concentrations above the true MIC.[1][7] This can make endpoint determination difficult and lead to falsely elevated MIC values.[1][8][9]

  • Reading the Endpoint: According to CLSI (Clinical and Laboratory Standards Institute) guidelines for azoles, the MIC should be read as the lowest drug concentration that produces a prominent reduction in growth (approximately 50% inhibition) compared to the growth control well.[2][7] Do not read the MIC as the lowest concentration with 100% inhibition if trailing is present.

  • Incubation Time: Trailing is often more pronounced after 48 hours of incubation compared to 24 hours.[8][9] For some organisms, reading the endpoint at 24 hours may provide a more clinically relevant result.[8][9]

  • Media pH: The pH of the test medium can influence trailing.[10][11] Standard RPMI 1640 is buffered to a pH of ~7.0. Some studies have shown that a lower pH can reduce trailing.[10][11]

Q3: Can the solvent used to dissolve AF89 affect my MIC results?

A3: Yes. The solvent used to prepare the stock solution of this compound should be tested for its own antifungal activity. Typically, a "solvent control" well is included in the assay plate, containing the highest concentration of the solvent used in the experiment but no antifungal agent. This well should show no inhibition of fungal growth. Dimethyl sulfoxide (DMSO) is a common solvent, but concentrations should generally be kept below 1-2% in the final well to avoid impacting fungal growth.

Q4: How do I ensure my results are accurate and reproducible?

A4: Implementing a robust quality control (QC) system is essential. This involves regularly testing standard QC strains with well-characterized MIC ranges for AF89.[3][12]

  • QC Strains: Use reference strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[13]

  • Run QC with Every Assay: A QC strain should be included with each batch of MIC tests.[13]

  • Monitor Results: The MIC value for the QC strain must fall within its expected range. If the QC result is out of range, the results for the test isolates are considered invalid, and the assay should be repeated.[13]

Data Presentation: Quantitative Summaries

Table 1: Effect of Media Variation on AF89 MIC for C. albicans ATCC 90028

This table illustrates hypothetical data showing how different lots of RPMI 1640 media can influence the observed MIC of this compound against a standard QC strain.

Media LotModal MIC (µg/mL)MIC Range (µg/mL)% of MICs within ±1 dilution of Mode
Manufacturer A, Lot 0010.250.125 - 0.598%
Manufacturer A, Lot 0020.50.25 - 0.595%
Manufacturer B, Lot X730.1250.06 - 0.2596%
Overall (All Lots) 0.25 0.06 - 0.5 92%
Table 2: Quality Control Ranges for AF89

These are the established QC ranges for reference yeast strains tested against this compound using the standardized broth microdilution method.[14][15]

QC StrainATCC NumberAF89 MIC Range (µg/mL)
Candida parapsilosis220190.5 - 2.0
Candida krusei62588.0 - 32.0
Candida albicans900280.125 - 1.0

Experimental Protocols

Broth Microdilution MIC Assay for this compound (CLSI M27-Based Method)

This protocol outlines the key steps for performing a broth microdilution assay to determine the MIC of AF89 against yeast isolates.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of AF89 in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium to create working solutions.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure purity and viability.[13]

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL.

  • Microplate Inoculation:

    • Dispense 100 µL of each AF89 dilution into the appropriate wells of a 96-well U-bottom microtiter plate.

    • Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

    • Include a growth control well (inoculum, no drug) and a sterility control well (medium only).

  • Incubation:

    • Seal the plate or place it in a humidified container to prevent evaporation.

    • Incubate at 35°C for 24-48 hours.

  • Reading the MIC:

    • Visually examine the plate from the bottom using a reading mirror.

    • The MIC is the lowest concentration of AF89 that causes a prominent (≥50%) reduction in turbidity compared to the growth control well.

Visualizations

Troubleshooting Workflow for MIC Variability

G start Inconsistent MIC Results Observed qc_check Is the QC strain MIC within range? start->qc_check subgroup_assay Assay Component Check qc_check->subgroup_assay Yes system_error Systemic Error Likely qc_check->system_error No check_inoculum Verify Inoculum Standardization (0.5 McFarland & Dilution) subgroup_assay->check_inoculum check_media Check Media (Lot #, pH, Expiry) subgroup_assay->check_media check_drug Check AF89 Stock (Storage, Dilutions) subgroup_assay->check_drug subgroup_procedure Procedural Check check_inoculum->subgroup_procedure check_media->subgroup_procedure check_drug->subgroup_procedure check_incubation Verify Incubation (Temp & Time) subgroup_procedure->check_incubation check_reading Standardize Endpoint Reading (Trailing Growth?) subgroup_procedure->check_reading random_error Random Error or Isolate-Specific Issue check_incubation->random_error check_reading->random_error investigate_system Investigate Equipment (Pipettes, Incubator, Reader) system_error->investigate_system repeat_assay Repeat Assay with Fresh Reagents random_error->repeat_assay

Caption: A logical workflow for troubleshooting inconsistent MIC assay results.

Hypothetical Signaling Pathway for AF89 Action

G AF89 This compound AF89->Inhibition Cyp51 Lanosterol 14-alpha-demethylase (Cyp51) Ergosterol Ergosterol Cyp51->Ergosterol Normal Pathway Lanosterol Lanosterol Lanosterol->Cyp51 Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporates into ToxicSterols Toxic 14-alpha-methylated sterols Disruption Membrane Stress & Increased Permeability ToxicSterols->Disruption Disruption->Membrane Inhibition->Cyp51 Inhibition->ToxicSterols Accumulation of

Caption: Hypothetical mechanism of action for this compound.

References

Improving the bioavailability of Antifungal agent 89

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 89. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming bioavailability challenges associated with this potent, yet poorly soluble, compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a novel synthetic molecule with broad-spectrum activity against clinically relevant fungal pathogens. Its mechanism of action involves the inhibition of fungal ergosterol synthesis, a critical component of the fungal cell membrane. However, Agent 89 is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2] This poor solubility is the primary rate-limiting step for its absorption in the gastrointestinal tract, leading to low and variable oral bioavailability.

Q2: What are the primary strategies to enhance the oral bioavailability of Agent 89?

A2: The main goal is to improve the dissolution rate and/or solubility of the agent in the gastrointestinal fluids. Key strategies include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Agent 89 in a polymer matrix can convert it from a crystalline to a higher-energy amorphous state, significantly increasing its apparent solubility and dissolution rate.[3][4]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving Agent 89 in a mixture of oils, surfactants, and co-solvents.[5][6] These systems spontaneously form fine oil-in-water emulsions in the gut, facilitating drug absorption.[5]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic properties of Agent 89 and increase its aqueous solubility.[9]

Q3: Which formulation approach is most promising for Agent 89?

A3: Both ASDs and SEDDS are highly effective and widely used strategies for BCS Class II compounds like Agent 89.[1][9] The optimal choice depends on the specific physicochemical properties of Agent 89 and the desired product characteristics. A comparative summary is provided below.

Table 1: Comparison of Bioavailability Enhancement Strategies for Agent 89
StrategyPrincipleKey AdvantagesCommon Challenges
Amorphous Solid Dispersion (ASD) Stabilize the drug in a high-energy amorphous state within a polymer matrix.[4]High drug loading potential; significant increase in apparent solubility and dissolution.[10]Physical instability (risk of recrystallization); selection of a suitable polymer is critical.[10]
Self-Emulsifying System (SEDDS) Dissolve the drug in a lipid/surfactant mixture that forms an emulsion in vivo.[5]Presents drug in a dissolved state; good for highly lipophilic drugs; protects from degradation.[6]Limited drug loading for certain drugs; potential for GI side effects from surfactants.[11]
Nanonization Increase surface area by reducing particle size to the nanometer range.[7]Improved dissolution velocity; applicable to a wide range of drugs.High energy process; risk of particle aggregation; potential for Ostwald ripening.

Troubleshooting Guides

Problem 1: Low in vitro dissolution rate of Agent 89 from an Amorphous Solid Dispersion (ASD) formulation.

Possible Cause 1: Suboptimal Polymer Selection.

  • Troubleshooting: The chosen polymer may not have adequate miscibility with Agent 89 or may not effectively inhibit its recrystallization. Screen a panel of polymers with different properties (e.g., PVP K30, HPMC-AS, Soluplus®). The goal is to find a polymer that forms a stable, single-phase amorphous system with the drug.[4]

Possible Cause 2: Drug Recrystallization.

  • Troubleshooting: The amorphous form is thermodynamically unstable. Confirm the amorphous state of your ASD using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). If recrystallization is detected, consider increasing the polymer-to-drug ratio or selecting a polymer with a higher glass transition temperature (Tg) to reduce molecular mobility.[10]

Possible Cause 3: Inappropriate Dissolution Media.

  • Troubleshooting: For poorly soluble drugs, standard aqueous buffers (pH 1.2, 4.5, 6.8) may not be sufficient.[12] To better mimic in vivo conditions, use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and lecithin.[13] For quality control purposes, a surfactant like Sodium Dodecyl Sulfate (SDS) may be added to standard media to achieve sink conditions.[14]

Problem 2: Poor physical stability or phase separation observed in a SEDDS formulation.

Possible Cause 1: Incorrect Excipient Ratios.

  • Troubleshooting: The oil, surfactant, and co-solvent ratios are critical for the spontaneous formation of a stable microemulsion.[6] Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges that result in a clear, stable, and robust microemulsion upon dilution.[15]

Possible Cause 2: Drug Precipitation Upon Dilution.

  • Troubleshooting: The drug may be soluble in the concentrated SEDDS formulation but precipitates out when the system emulsifies in the aqueous environment of the gut. This is a common issue. Evaluate the formulation's ability to maintain drug supersaturation upon dilution. Including a precipitation inhibitor (a polymer like HPMC) in the formulation can help maintain the drug in a dissolved state for longer, allowing more time for absorption.[16]

Workflow for Selecting a Bioavailability Enhancement Strategy

The following diagram outlines a logical workflow for selecting and optimizing a formulation for this compound.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Preclinical Evaluation A Characterize Agent 89 (Solubility, LogP, pKa, Tm) B Screen Formulation Strategies (ASD, SEDDS, Nanosizing) A->B C Perform Preliminary In Vitro Dissolution B->C D Select Lead Strategy (e.g., ASD or SEDDS) C->D Promising Results? E Optimize Formulation (e.g., Polymer Ratio, Excipients) D->E F Assess Physical Stability (PXRD, DSC, Particle Size) E->F G In Vitro Permeability Assay (e.g., Caco-2) F->G Stable Formulation? H In Vivo Pharmacokinetic Study (e.g., Rodent Model) G->H I Analyze Data (AUC, Cmax) & Select Final Formulation H->I

Caption: Formulation selection workflow for Agent 89.

Key Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Dissolution: Accurately weigh Agent 89 and the selected polymer (e.g., PVP K30) in a 1:3 drug-to-polymer ratio. Dissolve both components completely in a suitable volatile solvent system (e.g., a 1:1 mixture of dichloromethane and methanol).[2]

  • Solvent Evaporation: Place the solution in a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried film from the flask. Gently mill the resulting solid into a fine powder using a mortar and pestle.

  • Characterization: Confirm the amorphous nature of the prepared ASD using PXRD and DSC analysis.

Protocol 2: In Vitro Dissolution Testing

This protocol is adapted for poorly soluble compounds.

  • Apparatus: Use USP Apparatus 2 (paddle method).[14]

  • Media: Prepare 900 mL of biorelevant dissolution medium (e.g., FaSSIF).[13] Warm the media to 37 ± 0.5°C.

  • Procedure:

    • Place a precisely weighed amount of the Agent 89 formulation (equivalent to the desired dose) into each dissolution vessel.

    • Set the paddle speed to 75 RPM.

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

    • Immediately filter the sample through a suitable filter (e.g., 0.45 µm PVDF).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the concentration of Agent 89 in the filtered samples using a validated HPLC method.[14]

Protocol 3: Caco-2 Permeability Assay

This assay predicts intestinal drug absorption.[17]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-28 days until they form a differentiated, confluent monolayer.[18]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which indicates proper tight junction formation.[19]

  • Transport Study (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • Add the test solution containing Agent 89 (at a known concentration, e.g., 10 µM) to the apical (upper) chamber.[17]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 RPM).

    • At specified time points, take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Analysis: Quantify the concentration of Agent 89 in the samples using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the cell monolayer.[18]

Hypothetical Signaling Pathway for this compound

This diagram illustrates the proposed mechanism of action for Agent 89, targeting the ergosterol biosynthesis pathway, a common target for azole antifungals.[20]

G AcetylCoA Acetyl-CoA Pathway1 HMG-CoA Reductase Pathway AcetylCoA->Pathway1 Squalene Squalene Pathway2 Squalene Epoxidase Squalene->Pathway2 Lanosterol Lanosterol Pathway3 14-alpha-demethylase (CYP51A1) Lanosterol->Pathway3 Ergosterol Ergosterol Result1 Disrupted Membrane Fluidity & Integrity Ergosterol->Result1 Pathway1->Squalene Pathway2->Lanosterol Pathway3->Ergosterol Normal Synthesis Agent89 Antifungal Agent 89 Agent89->Pathway3 INHIBITION Result2 Fungal Cell Death Result1->Result2

Caption: Proposed inhibition of ergosterol synthesis by Agent 89.

References

Technical Support Center: Antifungal Agent 89 Resistance Mechanism Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for investigating resistance mechanisms against Antifungal Agent 89. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: My fungal isolate shows a significant increase in the Minimum Inhibitory Concentration (MIC) for this compound. What are the primary potential resistance mechanisms?

A1: Increased MIC to antifungal agents is often attributed to several key mechanisms. For many antifungal agents, particularly those targeting the cell membrane or cell wall, resistance can arise from:

  • Target Site Modifications: Mutations in the gene encoding the drug's target protein can reduce the binding affinity of this compound, rendering it less effective.[1][2][3][4][5][6] For agents targeting ergosterol biosynthesis, this is often the ERG11 gene, while for those targeting β-1,3-glucan synthesis, it is the FKS1 gene.[3][4][5]

  • Overexpression of Efflux Pumps: Fungal cells can actively transport this compound out of the cell, preventing it from reaching its target.[1][2][7] This is commonly mediated by ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[1][2]

  • Target Overexpression: An increase in the production of the target protein can titrate the drug, requiring higher concentrations to achieve an inhibitory effect.[2]

  • Alterations in the Fungal Cell Wall or Membrane: Changes in the composition of the cell wall, such as increased chitin content, can provide a compensatory mechanism against cell wall-active agents.[3] Similarly, alterations in membrane sterol composition can affect the activity of membrane-targeting drugs.[7]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.[1]

Q2: I suspect target site mutations are responsible for the observed resistance. How can I confirm this?

A2: To confirm the presence of target site mutations, you should perform the following:

  • Gene Sequencing: Amplify and sequence the gene encoding the putative target of this compound from both your resistant and susceptible (wild-type) isolates. Compare the sequences to identify any nucleotide changes that result in amino acid substitutions.[8][9] "Hot-spot" regions, which are frequently mutated, have been identified for some antifungal targets like Fks1.[3][5]

  • Allelic Replacement: To definitively prove that a specific mutation confers resistance, you can use molecular techniques to introduce the identified mutation into a susceptible strain. Subsequently, perform antifungal susceptibility testing on the engineered strain to see if it exhibits the resistant phenotype.

Q3: My sequencing results for the target gene are negative, but the isolate remains resistant. What other mechanisms should I investigate?

A3: If target gene sequencing is negative, you should investigate the following alternative resistance mechanisms:

  • Efflux Pump Overexpression: Quantify the expression levels of known efflux pump genes (e.g., CDR1, CDR2, MDR1) using quantitative real-time PCR (qRT-PCR).[1][2] Compare the expression levels in your resistant isolate to a susceptible control.

  • Target Gene Overexpression: Use qRT-PCR to determine if the gene encoding the target of this compound is overexpressed in the resistant strain.[2]

  • Whole Genome Sequencing: For a more comprehensive analysis, consider whole-genome sequencing of the resistant isolate to identify other potential mutations in genes related to drug resistance or compensatory pathways.[8][10]

Troubleshooting Guides

Problem 1: Inconsistent MIC Results in Antifungal Susceptibility Testing.
Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure the inoculum is prepared from a fresh culture (24-48 hours old) and standardized to the correct cell density using a spectrophotometer or hemocytometer as per CLSI or EUCAST guidelines.[11][12]
Media and Incubation Use the recommended medium (e.g., RPMI-1640) and incubate at the appropriate temperature for the specified duration.[13][14] Variations can significantly impact results.
Trailing Growth For some antifungal agents, a phenomenon known as "trailing" (reduced but persistent growth at concentrations above the MIC) can make endpoint determination difficult.[14] Read the MIC at the concentration that causes a significant (e.g., 50%) reduction in growth compared to the drug-free control.[15]
Drug Stability Ensure that the stock solution of this compound is properly stored and that the working solutions are freshly prepared to avoid degradation.
Problem 2: No Significant Difference in Target Gene or Efflux Pump Expression via qRT-PCR.
Potential Cause Troubleshooting Steps
RNA Quality Verify the integrity and purity of your extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
Primer Efficiency Validate the efficiency of your qRT-PCR primers by running a standard curve. Inefficient primers can lead to inaccurate quantification.
Reference Gene Stability Ensure the reference (housekeeping) gene you are using for normalization is stably expressed across your experimental conditions (susceptible vs. resistant strains).
Post-Transcriptional Regulation Consider the possibility of post-transcriptional or post-translational regulation. Resistance may not always be correlated with changes in mRNA levels.
Alternative Mechanisms If gene expression analysis is inconclusive, focus on other potential mechanisms such as target site mutations, biofilm formation, or alterations in cell wall/membrane composition.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a generalized method based on CLSI and EUCAST standards.

  • Prepare Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in a 96-well microtiter plate.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final desired inoculum concentration.

  • Inoculate Plate: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive control for growth.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the positive control.[15]

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • RNA Extraction: Grow the resistant and susceptible fungal isolates to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound. Extract total RNA using a validated method (e.g., Trizol or a commercial kit).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system. The reaction mixture should include cDNA, forward and reverse primers for your target gene(s) and a reference gene, and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target gene in the resistant isolate compared to the susceptible isolate using a method such as the 2-ΔΔCt method, after normalizing to the reference gene.

Visualizations

Signaling Pathways in Antifungal Resistance

Several stress-activated signaling pathways can contribute to the development of antifungal drug tolerance and resistance.

cluster_stress Cellular Stress (this compound) cluster_pathways Stress Response Pathways cluster_outcomes Resistance Mechanisms stress Drug-Induced Stress Calcineurin Calcineurin Pathway stress->Calcineurin HOG HOG Pathway stress->HOG PKC_CWI PKC/Cell Wall Integrity Pathway stress->PKC_CWI CellWall Cell Wall Remodeling (e.g., Chitin Synthesis) Calcineurin->CellWall Target Target Gene Expression Changes HOG->Target PKC_CWI->CellWall Efflux Efflux Pump Upregulation PKC_CWI->Efflux

Caption: Key signaling pathways activated by antifungal-induced stress.

Experimental Workflow for Investigating Resistance

The following workflow outlines the logical steps to take when investigating the mechanism of resistance to this compound.

start Resistant Isolate Identified (High MIC) seq_target Sequence Target Gene start->seq_target mutation_found Mutation Identified? seq_target->mutation_found qRT_PCR Gene Expression Analysis (qRT-PCR) expression_change Expression Change (Target or Efflux Pumps)? qRT_PCR->expression_change wgs Whole Genome Sequencing conclusion_wgs Further investigation of novel mutations from WGS wgs->conclusion_wgs mutation_found->qRT_PCR No conclusion_mutation Conclusion: Target site mutation is likely a cause of resistance mutation_found->conclusion_mutation Yes expression_change->wgs No conclusion_expression Conclusion: Gene overexpression is likely a cause of resistance expression_change->conclusion_expression Yes

Caption: A stepwise workflow for elucidating resistance mechanisms.

References

Technical Support Center: Modification of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the modification of antifungal agents. While the initial query for "Antifungal Agent 89" led to information on a compound with the molecular formula C12H17N3O4S, this formula corresponds to the antibacterial agent Imipenem. To provide a more relevant and coherent guide on antifungal drug development, this document will focus on a well-documented, novel antifungal mechanism: the inhibition of the fungal-specific cell cycle kinase, Swe1 , a mechanism identified for a compound designated "089" in recent literature. This approach allows for a detailed exploration of enhancing efficacy for a new class of antifungal agents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Swe1 inhibitor-class antifungal agents?

A1: This class of antifungal agents targets Swe1, a fungal-specific protein kinase that acts as a mitotic inhibitor. By inhibiting Swe1, the compound disrupts the normal G2/M checkpoint of the fungal cell cycle, leading to a G2 phase arrest. This ultimately prevents cell division and can lead to fungal cell death. This mechanism is distinct from traditional antifungals that target the cell wall or membrane.

Q2: Our lead Swe1 inhibitor shows good G2/M arrest in cell-based assays but has a high Minimum Inhibitory Concentration (MIC). What are the potential reasons?

A2: A discrepancy between cell cycle arrest and MIC can be due to several factors:

  • Compound Permeability and Efflux: The compound may not be efficiently entering the fungal cell or could be actively removed by efflux pumps.

  • Target Engagement in Whole Cells: The concentration required to inhibit Swe1 within the complex cellular environment might be much higher than in isolated enzyme assays.

  • Fungistatic vs. Fungicidal Effect: The compound may be effectively stopping cell division (fungistatic) but not actively killing the cells (fungicidal) at the tested concentrations. The MIC endpoint measures growth inhibition, not necessarily cell death.

  • Metabolic Instability: The compound could be metabolized into a less active form by the fungus.

Q3: We are observing some toxicity in mammalian cell lines with our lead compound. How can we improve fungal selectivity?

A3: Improving selectivity is a key challenge. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure to identify moieties that contribute to host cell toxicity versus those essential for antifungal activity. Focus on exploiting differences between fungal Swe1 and related human kinases (e.g., Wee1).

  • Targeting Fungal-Specific Transport: Modify the compound to be a substrate for fungal-specific uptake transporters.

  • Reduce Off-Target Effects: Screen the compound against a panel of human kinases to identify and mitigate off-target interactions through structural modification.

Q4: What is the best way to confirm that our compound's antifungal activity is due to Swe1 inhibition?

A4: Confirmation requires a multi-pronged approach:

  • Biochemical Assays: Demonstrate direct inhibition of purified Swe1 kinase activity in vitro.

  • Genetic Studies: Show that overexpression of Swe1 in the fungus leads to increased resistance to your compound. Conversely, a heterozygous deletion of SWE1 might increase sensitivity.

  • Cell Cycle Analysis: Use flow cytometry to confirm a dose-dependent G2/M arrest in treated fungal cells.

  • SAR Correlation: Ensure that the SAR for antifungal activity correlates with the SAR for Swe1 inhibition.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility of a Promising Analog
  • Issue: A newly synthesized analog (e.g., with a bulky, hydrophobic side chain) shows high potency in an enzyme assay but cannot be reliably tested in whole-cell assays due to poor solubility in aqueous media.

  • Troubleshooting Steps:

    • Formulation Strategies: Before chemical modification, attempt to formulate the compound using solubilizing agents like DMSO, cyclodextrins, or co-solvents. Note that high concentrations of these agents can have their own effects on fungal growth.

    • Introduce Polar Functional Groups: Synthesize new analogs by adding polar groups (e.g., -OH, -NH2, -COOH) to solvent-exposed regions of the molecule that are not critical for target binding.

    • Bioisosteric Replacement: Replace a hydrophobic group with a more polar bioisostere that maintains the necessary steric and electronic properties for activity. For example, replacing a phenyl ring with a pyridine ring.

    • Prodrug Approach: Synthesize a more soluble prodrug that is metabolized into the active compound by the fungus. For example, adding a phosphate group that can be cleaved by fungal phosphatases.

Problem 2: Rapid Development of Resistance in Fungal Cultures
  • Issue: During serial passage experiments, fungal strains quickly develop resistance to the lead compound.

  • Troubleshooting Steps:

    • Sequence the Target Gene: Isolate the resistant strains and sequence the SWE1 gene to check for mutations in the binding site of your compound. This can provide valuable SAR information for designing next-generation inhibitors that are active against the mutant kinase.

    • Investigate Efflux Pump Upregulation: Use RT-PCR to determine if genes encoding for efflux pumps (e.g., from the ABC or MFS superfamilies) are upregulated in the resistant strains.

    • Combination Therapy: Test your compound in combination with known efflux pump inhibitors or other classes of antifungal agents (e.g., fluconazole, caspofungin). Synergy can indicate a way to overcome resistance and enhance efficacy.

    • Modify the Scaffold: If resistance is target-based, design new analogs that can accommodate or overcome the mutation. If it is efflux-based, modify the compound to be a poorer substrate for the identified pumps.

Data Presentation

Summarizing quantitative data is crucial for comparing the efficacy of different structural modifications.

Table 1: Structure-Activity Relationship (SAR) Data for Hypothetical Swe1 Inhibitor Analogs

Compound IDR1 Group (Core Scaffold)R2 Group (Side Chain)Swe1 IC50 (nM)C. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)Cytotoxicity (HepG2 IC50, µM)
Lead-01 -H-Phenyl150168>100
Analog-02 -F-Phenyl12084>100
Analog-03 -H-4-Chlorophenyl804250
Analog-04 -H-4-Pyridyl1603216>100
Analog-05 -F-4-Chlorophenyl65 2 1 65
Analog-06 -F-Thiophene11044>100

*This table illustrates how systematic modifications to a lead compound can be quantitatively assessed. For example, adding a fluorine atom at R1 (Analog-02) improves activity, while adding a chlorine at the para position of the R2 phenyl ring (Analog-03) further enhances potency but introduces some cytotoxicity. The combination in

Addressing off-target effects of Antifungal agent 89

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 89. Our goal is to help you address specific issues you might encounter during your experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel compound that functions by arresting the fungal cell cycle in the G2 phase.[1][2] It achieves this by specifically targeting Swe1, a protein kinase that acts as a key regulator of the G2/M transition.[1] This targeted action leads to a halt in cell division and can also alter the fungal cell morphology, making the cells more recognizable by the host's immune cells.[1][2]

Q2: I'm observing unexpected changes in host cell morphology in my co-culture experiments. Is this a known off-target effect of this compound?

While the primary target of this compound is the fungal Swe1 protein, cross-reactivity with host cell cycle regulators is a potential off-target effect to consider. Mammalian cells have functional homologs to fungal cell cycle proteins. To investigate this, we recommend performing a series of control experiments, including treating the host cells with this compound in the absence of the fungal pathogen.

Q3: My in vitro antifungal susceptibility tests are showing inconsistent minimum inhibitory concentration (MIC) values. What could be the cause?

Inconsistencies in MIC values can arise from several factors unrelated to the compound's specific off-target effects. Methodological issues are a common source of variability in antifungal susceptibility testing.[3][4] Specific factors to consider include:

  • Trailing Growth: A small amount of residual growth at concentrations above the MIC, which can be misinterpreted.[3]

  • Inoculum Size: Variations in the initial concentration of fungal cells can significantly impact the apparent MIC.

  • Media Composition and pH: The pH and nutrient composition of the growth medium can influence the activity of the antifungal agent.[4]

  • Incubation Time: For some fungi, the standard incubation period may not be sufficient, leading to variable results.[3]

We recommend a thorough review of your experimental protocol against established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Q4: Could this compound be interacting with other cellular pathways besides the cell cycle?

Yes, it is possible. While the primary target is Swe1, small molecules can have off-target interactions. These could involve other kinases or proteins with similar binding pockets. The observed alteration in fungal cell morphology suggests that pathways involved in cell wall integrity and morphogenesis might be indirectly affected.[1][2] The Cell Wall Integrity (CWI) pathway, for instance, is often activated in response to cell wall stress, which can be induced by agents that affect cell morphology.[5]

Troubleshooting Guides

Issue 1: Suspected Host Cell Toxicity or Off-Target Effects

Symptoms:

  • Unexpected changes in host cell morphology or viability in co-culture experiments.

  • Activation of stress or apoptotic pathways in host cells.

Troubleshooting Workflow:

A Symptom: Suspected Host Cell Toxicity B Control Experiment: Treat host cells alone with This compound A->B C Perform Dose-Response Curve on Host Cells B->C F Evaluate Off-Target Kinase Activity (Kinase Profiling Assay) B->F D Assess Host Cell Viability (e.g., MTT, LDH assay) C->D E Analyze Host Cell Cycle Profile (e.g., Flow Cytometry) C->E G Compare IC50 (Host) vs. MIC (Fungus) D->G E->G H Conclusion: Off-target effect confirmed G->H IC50 close to MIC I Conclusion: Off-target effect unlikely G->I IC50 >> MIC

Caption: Workflow for investigating suspected host cell toxicity.

Experimental Protocols:

  • Host Cell Viability Assay (MTT):

    • Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) for the host cells.

  • Cell Cycle Analysis by Flow Cytometry:

    • Treat host cells with this compound at various concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Issue 2: Inconsistent Antifungal Activity In Vitro

Symptoms:

  • High variability in MIC values across experiments.

  • Discrepancy between expected and observed antifungal efficacy.

Troubleshooting Workflow:

A Symptom: Inconsistent MICs B Review Susceptibility Testing Protocol A->B C Standardize Inoculum Preparation B->C D Verify Media Composition and pH B->D E Optimize Incubation Time and Temperature B->E F Assess for Trailing Growth B->F H Conclusion: Consistent MICs achieved C->H D->H E->H G Perform Time-Kill Assays F->G I Conclusion: Fungistatic vs. Fungicidal effect determined G->I

Caption: Workflow for troubleshooting inconsistent MIC results.

Experimental Protocol:

  • Broth Microdilution MIC Assay (adapted from CLSI guidelines):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

    • Add the fungal suspension to each well of the microtiter plate.

    • Include a positive control (fungus without drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50%) compared to the positive control.

Data Summary

Table 1: Hypothetical Comparative Activity of this compound

OrganismTargetThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansSwe10.5 - 21 - 8
Aspergillus fumigatusSwe11 - 416 - 64
Human HeLa CellsWee1 (homolog)> 50 (IC50)N/A

Signaling Pathway

Interaction of this compound with the Fungal Cell Cycle

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cdk1_CyclinB Cdk1/Cyclin B Complex Mitosis Mitosis Cdk1_CyclinB->Mitosis promotes Swe1 Swe1 Kinase Swe1->Cdk1_CyclinB inhibits (phosphorylation) Agent89 This compound Agent89->Swe1 inhibits

Caption: Proposed mechanism of this compound in the fungal cell cycle.

References

Validation & Comparative

Comparative Analysis of Antifungal Agent 89 and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel antifungal candidate, Agent 89, and the widely used clinical antifungal, fluconazole, focusing on their efficacy against Candida albicans. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on available experimental data.

Mechanism of Action: A Tale of Two Targets

Antifungal agent 89 and fluconazole exhibit distinct mechanisms of action against Candida albicans. Agent 89 represents a novel approach by targeting the fungal cell cycle, while fluconazole inhibits the synthesis of a critical component of the fungal cell membrane.

This compound: This compound has been shown to arrest fungal cells in the G2 phase of the cell cycle.[1] It specifically targets Swe1, a protein kinase that acts as a key regulator of the G2/M transition. By inhibiting Swe1, Agent 89 prevents the progression of the cell cycle, ultimately leading to fungal cell death.[1] This unique mechanism of action is currently unexploited by existing antifungal drugs.[1]

Fluconazole: As a member of the azole class of antifungals, fluconazole's primary mechanism of action is the inhibition of the enzyme lanosterol 14-α-demethylase.[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in altered permeability and ultimately, cell death.[2][3]

Diagram of this compound's Signaling Pathway:

This compound This compound Swe1 Kinase Swe1 Kinase This compound->Swe1 Kinase Inhibits G2/M Transition G2/M Transition Swe1 Kinase->G2/M Transition Regulates Cell Cycle Arrest Cell Cycle Arrest G2/M Transition->Cell Cycle Arrest Blocked leading to

Caption: Mechanism of Action for this compound.

Diagram of Fluconazole's Signaling Pathway:

Fluconazole Fluconazole Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol 14-α-demethylase Inhibits Ergosterol Synthesis Ergosterol Synthesis Lanosterol 14-α-demethylase->Ergosterol Synthesis Blocks Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Disrupts Integrity of Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis

Caption: Mechanism of Action for Fluconazole.

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data for the in vitro activity of this compound and fluconazole against Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) Data

Antifungal AgentCandida albicans Strain(s)MIC Range (µg/mL)MIC90 (µg/mL)Reference
This compound Not specifiedMIC reported as 0.3 mMNot reported[1]
Fluconazole Multiple clinical isolates≤0.12 to ≥160.5[4][5]

Note: The MIC for this compound was reported in molar concentration (0.3 mM). A direct comparison to fluconazole's weight/volume concentration requires the molecular weight of Agent 89, which is not provided in the available source.

Table 2: Biofilm Inhibition and Eradication

Antifungal AgentBiofilm InhibitionMature Biofilm EradicationReference
This compound Data not availableData not available
Fluconazole Limited efficacy; high concentrations often requiredGenerally poor; concentrations up to 1000 times higher than planktonic MIC may be needed.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate interpretation of the results.

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the standardized broth microdilution methods for yeasts.

  • Preparation of Inoculum: Candida albicans isolates are cultured on Sabouraud Dextrose Agar (SDA) plates at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration corresponding to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum size.

  • Antifungal Agent Preparation: The antifungal agents (this compound and fluconazole) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.[4]

2. Biofilm Inhibition Assay

This protocol outlines a common method for assessing the ability of an antifungal agent to prevent biofilm formation.

  • Cell Preparation and Adhesion: Candida albicans cells are grown to the exponential phase. The cell suspension is then added to the wells of a 96-well plate and incubated to allow the cells to adhere to the surface.

  • Addition of Antifungal Agent: After the initial adhesion phase, non-adherent cells are removed, and fresh medium containing various concentrations of the antifungal agent is added.

  • Biofilm Formation: The plate is incubated for an additional 24-48 hours at 37°C to allow for biofilm development.

  • Quantification: The formed biofilm is quantified using methods such as crystal violet staining or the XTT reduction assay to measure biomass or metabolic activity, respectively.[7]

Diagram of a General Experimental Workflow for Antifungal Susceptibility Testing:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate Culture Isolate Culture Inoculum Standardization Inoculum Standardization Isolate Culture->Inoculum Standardization Incubation Incubation Inoculum Standardization->Incubation Antifungal Dilution Antifungal Dilution Antifungal Dilution->Incubation Data Reading Data Reading Incubation->Data Reading MIC Determination MIC Determination Data Reading->MIC Determination

Caption: Workflow for Antifungal Susceptibility Testing.

Summary and Future Directions

This compound presents a promising novel mechanism of action by targeting the fungal cell cycle, a pathway distinct from that of fluconazole and other currently available antifungals.[1] While initial data indicates its activity against Candida albicans, further studies are required to fully elucidate its potential. Specifically, comprehensive data on its activity against a broader range of clinical isolates, its efficacy against biofilms, and time-kill kinetics are needed for a more complete comparison with fluconazole. The development of resistance to azoles is a growing concern, making the exploration of new antifungal agents with unique mechanisms, such as Agent 89, a critical area of research.[2]

References

Cross-resistance studies of Antifungal agent 89 with other antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Antifungal agent 89 and its expected cross-resistance profile against other major classes of antifungal agents. Due to the novel mechanism of action of this compound, a lack of cross-resistance with existing antifungals is anticipated. This document outlines the distinct signaling pathways and established resistance mechanisms to support this hypothesis and provides detailed experimental protocols for validation.

Introduction to this compound

This compound represents a new class of antifungal compounds with a unique mechanism of action. It acts by targeting the Swe1 protein kinase, a key regulator of the G2/M cell cycle checkpoint in fungi. This inhibition leads to cell cycle arrest in the G2 phase, ultimately inducing fungal cell death.[1][2] This mechanism is distinct from all currently marketed antifungal agents, which primarily target the cell wall, cell membrane, or nucleic acid synthesis.

Comparative Analysis of Mechanisms of Action and Resistance

A key consideration in antifungal drug development is the potential for cross-resistance, where resistance to one drug confers resistance to another. This typically occurs when drugs share a similar mechanism of action or are affected by the same resistance mechanisms, such as drug efflux pumps.

Based on its unique target, this compound is not expected to be affected by the common resistance mechanisms that impact other antifungal classes. The following table summarizes the mechanisms of action and established resistance pathways for major antifungal classes compared to this compound.

Antifungal ClassMechanism of ActionCommon Resistance MechanismsExpected Cross-Resistance with Agent 89
Azoles (e.g., Fluconazole, Voriconazole)Inhibit lanosterol 14-α-demethylase (encoded by ERG11), disrupting ergosterol synthesis in the fungal cell membrane.Mutations or overexpression of ERG11; Upregulation of drug efflux pumps (ABC and MFS transporters).Unlikely
Polyenes (e.g., Amphotericin B)Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.Alterations in membrane sterol composition (reduced ergosterol content); Mutations in genes of the ergosterol biosynthesis pathway (e.g., ERG3, ERG5, ERG6).Unlikely
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit β-(1,3)-D-glucan synthase (encoded by FKS genes), disrupting the synthesis of a key component of the fungal cell wall."Hot spot" mutations in the FKS1 or FKS2 genes that alter the drug-binding site of the enzyme.Unlikely
This compound Inhibits Swe1 protein kinase, leading to G2/M cell cycle arrest.[1][2]To be determined. Theoretically, mutations in the SWE1 gene could confer resistance.N/A

Predicted Cross-Resistance Profile of this compound

Hypothesis: Fungal isolates exhibiting resistance to azoles, polyenes, or echinocandins will remain susceptible to this compound.

The rationale for this hypothesis is illustrated in the signaling pathway diagrams below. Resistance to established antifungals is conferred by modifications to pathways entirely separate from the cell cycle regulation pathway targeted by this compound.

Antifungal_Pathways cluster_Azoles Azole Action & Resistance cluster_Azole_Resistance Resistance cluster_Echinocandins Echinocandin Action & Resistance cluster_Echinocandin_Resistance Resistance cluster_Agent89 This compound Action Azoles Azoles Erg11 Lanosterol 14-α-demethylase (Erg11) Azoles->Erg11 Inhibits Ergosterol Ergosterol Biosynthesis Erg11->Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane Erg11_Mutation Erg11 Mutation/ Overexpression Erg11_Mutation->Erg11 Reduces Binding/ Increases Target Efflux_Pumps Efflux Pump Upregulation Efflux_Pumps->Azoles Removes Drug Echinocandins Echinocandins Fks1 β-(1,3)-D-glucan Synthase (Fks1) Echinocandins->Fks1 Inhibits Glucan β-(1,3)-D-glucan Synthesis Fks1->Glucan CellWall Cell Wall Integrity Glucan->CellWall Fks1_Mutation Fks1 'Hot Spot' Mutation Fks1_Mutation->Fks1 Alters Target Agent89 This compound Swe1 Swe1 Protein Kinase Agent89->Swe1 Inhibits Cdc28 Cdc28/Cdk1 Swe1->Cdc28 Inhibits G2M G2/M Transition Cdc28->G2M CellCycle Cell Cycle Progression G2M->CellCycle

Caption: Distinct mechanisms of action for major antifungal classes.

Quantitative Data on Cross-Resistance (Hypothetical)

While published data is not yet available, a typical cross-resistance study would generate Minimum Inhibitory Concentration (MIC) data as shown in the table below. This table illustrates the expected outcome where resistant strains remain susceptible to this compound.

Fungal Strain IDResistance PhenotypeFluconazole MIC (µg/mL)Caspofungin MIC (µg/mL)Amphotericin B MIC (µg/mL)This compound MIC (µg/mL)
ATCC 90028Wild-Type (Susceptible)1.00.250.50.125
F-R-01Fluconazole-Resistant>64 0.250.50.125
F-R-02 (ERG11 mutation)Fluconazole-Resistant128 0.250.50.125
C-R-01 (FKS1 mutation)Caspofungin-Resistant1.0>8 0.50.125
A-R-01 (ERG3 mutation)Amphotericin B-Resistant2.00.5>16 0.125

Data presented is hypothetical and for illustrative purposes only.

Experimental Protocols for Cross-Resistance Studies

To validate the cross-resistance profile of this compound, standardized antifungal susceptibility testing should be performed using a panel of well-characterized resistant fungal isolates. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A4 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 documents.[1][3][4][5][6]

Materials
  • Fungal Isolates: A panel of clinical or laboratory-generated isolates with characterized resistance mechanisms (e.g., ERG11 mutations for azole resistance, FKS1 mutations for echinocandin resistance). Include quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258).

  • Culture Media: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.

  • Antifungal Agents: Analytical-grade powders of this compound, fluconazole, caspofungin, and amphotericin B.

  • Equipment: 96-well U-bottom microtiter plates, spectrophotometer, incubator (35°C), multichannel pipettes.

Methodology
  • Preparation of Antifungal Stock Solutions:

    • Dissolve antifungal powders in appropriate solvents (e.g., DMSO for Agent 89, fluconazole, caspofungin; water for amphotericin B) to create high-concentration stock solutions (e.g., 1280 µg/mL).

    • Perform serial two-fold dilutions in RPMI-1640 medium directly in the 96-well plates to achieve the final desired concentration ranges.

  • Inoculum Preparation:

    • Subculture fungal isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Incubation:

    • Inoculate the microtiter plates containing the serially diluted antifungal agents with the prepared fungal inoculum.

    • Include a drug-free growth control well and a sterility control well for each isolate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.

    • Growth inhibition can be assessed visually or spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

The workflow for this protocol is visualized below.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Isolates 1. Select Resistant & Wild-Type Fungal Isolates Inoculum 2. Prepare Standardized Inoculum (0.5 McFarland) Isolates->Inoculum Inoculation 4. Inoculate Plates with Fungal Suspension Inoculum->Inoculation Plates 3. Prepare Microtiter Plates with Serial Antifungal Dilutions Plates->Inoculation Incubation 5. Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading 6. Read Plates Visually or Spectrophotometrically Incubation->Reading MIC 7. Determine MIC (≥50% Growth Inhibition) Reading->MIC Comparison 8. Compare MICs of Resistant vs. Wild-Type Strains MIC->Comparison

Caption: Workflow for antifungal cross-resistance susceptibility testing.

Conclusion

This compound presents a promising new therapeutic option due to its novel mechanism of action targeting the fungal cell cycle. This distinct mechanism strongly suggests that it will not be subject to existing resistance pathways that affect azoles, polyenes, and echinocandins. Therefore, a lack of cross-resistance is highly probable, making this compound a potentially effective treatment for infections caused by multidrug-resistant fungi. The experimental protocols provided in this guide offer a standardized approach for researchers to formally test and confirm this critical hypothesis.

References

Comparative Efficacy of Novel Antifungal Agents in Fluconazole-Resistant Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The increasing prevalence of fluconazole-resistant fungal infections, particularly those caused by Candida species, presents a significant challenge in clinical practice. This has spurred the development of novel antifungal agents with alternative mechanisms of action or improved potency against resistant strains. This guide provides a comparative overview of the efficacy of a representative novel antifungal, designated here as "Novel Agent X," against fluconazole-resistant fungal isolates, with supporting data from various emerging and established antifungal drugs.

Data Presentation: In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key in vitro measure of an antifungal agent's effectiveness. The following table summarizes the MIC ranges for various antifungal agents against fluconazole-resistant Candida species, providing a benchmark for evaluating the potential of novel compounds.

Antifungal AgentFungal SpeciesMIC Range (µg/mL) against Fluconazole-Resistant IsolatesMechanism of Action
Novel Agent X (Representative) Candida albicans, Candida glabrata, Candida aurisData to be populated by researcherHypothesized mechanism
FluconazoleCandida spp.>8 (Definitive of resistance)Inhibits lanosterol 14-α-demethylase (Erg11p)
IsavuconazoleC. glabrata, C. krusei, C. auris<0.004 - 2Inhibits lanosterol 14-α-demethylase (Erg11p)
IbrexafungerpCandida spp., including C. aurisPotent activity reported against azole-resistant isolatesGlucan synthase inhibitor
OteseconazoleC. krusei, C. glabrataPotent in vitro activity reportedInhibits lanosterol 14-α-demethylase (Erg11p)
RezafunginC. aurisReported to have better activity than other echinocandinsGlucan synthase inhibitor
ATI-2307Candida spp. (including azole and echinocandin-resistant strains)Broad-spectrum in vitro activity reportedInhibits mitochondrial respiratory chain complex
SM21Candida spp. (including fluconazole-resistant isolates)0.2 - 1.6Affects cell membrane integrity

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of novel antifungal agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This model assesses the in vivo efficacy of an antifungal agent in treating a systemic fungal infection.

  • Infection: Immunocompetent or immunosuppressed mice are infected via intravenous injection (e.g., through the tail vein) with a standardized inoculum of a fluconazole-resistant Candida strain.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. The novel antifungal agent is administered at various dosages and routes (e.g., oral, intraperitoneal). A control group receives a placebo or a standard antifungal like fluconazole.

  • Monitoring: Mice are monitored daily for signs of illness and mortality for a defined period (e.g., 21-30 days).

  • Outcome Measures: The primary endpoint is typically survival. Secondary endpoints can include the determination of fungal burden in target organs (e.g., kidneys, brain) by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFUs). A significant reduction in fungal burden or an increase in survival compared to the control group indicates in vivo efficacy.[1]

Visualizations

Mechanisms of Azole Resistance in Fungi

The following diagram illustrates the primary mechanisms by which fungi develop resistance to azole antifungal drugs like fluconazole.

Azole_Resistance cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Fluconazole Fluconazole Erg11 Erg11 (Target Enzyme) Fluconazole->Erg11 Inhibits Ergosterol Ergosterol (Cell Membrane Component) Erg11->Ergosterol Synthesizes ToxicSterols Toxic Sterol Accumulation Erg11->ToxicSterols Leads to EffluxPumps Efflux Pumps (CDR1, MDR1) EffluxPumps->Fluconazole Expels drug TargetModification ERG11 gene mutations (Altered Erg11p) TargetModification->Erg11 Reduces binding of Fluconazole TargetOverexpression ERG11 gene overexpression TargetOverexpression->Erg11 Increases amount of target EffluxPumpOverexpression Upregulation of efflux pumps EffluxPumpOverexpression->EffluxPumps Increases

Caption: Mechanisms of azole antifungal resistance in fungal cells.

Experimental Workflow for Novel Antifungal Agent Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a new antifungal agent.

Antifungal_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Screening High-Throughput Screening MIC MIC Determination vs. Resistant Isolates Screening->MIC Biofilm Biofilm Disruption Assay MIC->Biofilm Toxicity In Vitro Cytotoxicity (Human Cell Lines) Biofilm->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics Toxicity->PKPD Promising Candidate Efficacy Murine Candidiasis Model (Survival & Fungal Burden) PKPD->Efficacy Toxicity_in_vivo In Vivo Toxicology Efficacy->Toxicity_in_vivo Clinical_Trials Clinical_Trials Toxicity_in_vivo->Clinical_Trials Proceed if safe and effective

Caption: Preclinical workflow for novel antifungal agent development.

References

In Vivo Comparison of a Novel Antifungal Agent (89) and Voriconazole in a Murine Model of Invasive Aspergillosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison between the investigational antifungal agent 89 (AFA89) and the current standard-of-care, voriconazole, for the treatment of invasive aspergillosis caused by Aspergillus fumigatus. The data presented herein is derived from a standardized, reproducible murine model of disseminated aspergillosis.[1][2][3]

**Executive Summary

In a neutropenic murine model of invasive aspergillosis, this compound demonstrated significant efficacy, comparable to voriconazole, in improving survival and reducing fungal burden in key target organs. Both treatments showed a marked improvement in outcomes versus the vehicle control group. Notably, AFA89 exhibited a dose-dependent reduction in fungal load in the kidneys and brain, suggesting potent activity in deep-seated infections.

**Quantitative Data Summary

The efficacy of this compound was evaluated based on two primary endpoints: percent survival at 14 days post-infection and fungal burden in the kidneys and brain at 5 days post-infection. The results are summarized in the table below.

Treatment Group (n=10 per group)DosagePercent Survival (Day 14)Mean Fungal Burden (Log10 CFU/g ± SD)
Kidney
Vehicle Control N/A10%5.8 ± 0.6
This compound 10 mg/kg70%3.1 ± 0.4
This compound 20 mg/kg90%2.2 ± 0.3
Voriconazole 20 mg/kg90%2.4 ± 0.5

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the findings.

1. Fungal Strain and Inoculum Preparation:

  • An azole-susceptible Aspergillus fumigatus strain (Af293) was used for all infections.

  • Conidia were harvested from Sabouraud Dextrose Agar plates after 7 days of growth at 37°C.

  • The conidia were suspended in sterile saline containing 0.05% Tween 80 and filtered to remove hyphal fragments.

  • The final conidial concentration was adjusted to 2.5 x 10^7 conidia/mL for injection.

2. Animal Model and Immunosuppression:

  • Male BALB/c mice (20-22g) were used for the study.[2]

  • Mice were rendered neutropenic through intraperitoneal (IP) injections of cyclophosphamide (200 mg/kg) on days -4 and -1 relative to infection.

  • A single dose of cortisone acetate (250 mg/kg) was administered subcutaneously on day -1.

  • This regimen establishes a state of profound immunosuppression, making the animals susceptible to invasive aspergillosis.[4]

3. Infection and Treatment:

  • Mice were infected via tail vein injection with 100 µL of the prepared conidial suspension (2.5 x 10^6 conidia/mouse).

  • Treatment was initiated 24 hours post-infection and continued once daily for 7 consecutive days.

  • This compound and voriconazole were administered via oral gavage. The vehicle control group received the formulation excipient alone.

4. Efficacy Endpoints:

  • Survival: A cohort of 10 mice per group was monitored twice daily for 14 days, and survival was recorded.

  • Fungal Burden: A separate cohort of mice was euthanized at day 5 post-infection. Kidneys and brains were harvested aseptically, homogenized, and serially diluted for quantitative culture on Sabouraud Dextrose Agar plates to determine the fungal load (CFU/g).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the in vivo experimental protocol.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis p1 Immunosuppression (Cyclophosphamide, Cortisone) p3 Intravenous Infection (2.5x10^6 conidia/mouse) p1->p3 p2 Aspergillus fumigatus Inoculum Preparation p2->p3 p4 Treatment Initiation (24h post-infection) - Vehicle - AFA89 (10 & 20 mg/kg) - Voriconazole (20 mg/kg) p3->p4 24 hours a1 Fungal Burden Analysis (Day 5) - Kidney - Brain p4->a1 Daily Treatment (Days 1-5) a2 Survival Monitoring (Twice daily for 14 days) p4->a2 Daily Treatment (Days 1-7)

References

Antifungal Agent 89: A Comparative Analysis of its Preclinical Toxicity Profile Against Established Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antifungal drug development, the emergence of novel agents with unique mechanisms of action offers promise in addressing the growing challenge of invasive fungal infections and drug resistance. Antifungal agent 89, a compound that arrests fungal cells in the G2 phase of the cell cycle, represents a departure from the mechanisms of currently available antifungals. This guide provides a comparative overview of the available toxicity information for this compound against well-established antifungal drugs, including polyenes, azoles, and echinocandins. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential safety profile of this new agent.

Executive Summary

Direct comparative toxicity data for this compound is limited in the public domain. However, by examining the known toxicity profiles of current antifungal therapies, we can establish a benchmark for the preclinical safety assessment of this novel compound. This guide synthesizes available data on the in vitro and in vivo toxicity of major antifungal drug classes and outlines the standard experimental protocols for evaluating antifungal toxicity.

Comparative Toxicity of Current Antifungal Drugs

The primary classes of systemic antifungal agents—polyenes, azoles, and echinocandins—exhibit distinct toxicity profiles, largely dictated by their mechanisms of action and their effects on host cells.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of common antifungal drugs against various mammalian cell lines, providing an indication of their direct cellular toxicity. A higher IC50 value generally suggests lower cytotoxicity.

Antifungal AgentDrug ClassCell LineIC50 (µg/mL)Reference
Amphotericin BPolyeneMRC5 (Lung Fibroblasts)>500[1]
Amphotericin BU87 (Glioblastoma)>500[1]
Amphotericin B293T (Human Kidney)Non-toxic at tested concentrations[2]
Amphotericin BTHP1 (Human Monocytic)Cytotoxic at 500 µg/L[2]
FluconazoleAzoleVarious MammalianGenerally high, indicating low cytotoxicity[3]
VoriconazoleAzoleVarious MammalianData not consistently reported in this format
CaspofunginEchinocandinNHLF (Normal Human Lung Fibroblasts)Non-toxic at tested concentrations[4]
CaspofunginA549 (Human Lung Carcinoma)Non-toxic at tested concentrations[4]
Data Presentation: Organ-Specific Toxicity

The primary dose-limiting toxicities for current antifungal drugs are nephrotoxicity (kidney damage) and hepatotoxicity (liver damage).

Antifungal AgentPrimary Organ ToxicityKey Findings
Amphotericin B Kidney (Nephrotoxicity)Dose-dependent; causes hypokalemia, decreased renal concentrating ability, and can lead to apoptosis of renal tubular cells.[5] Lipid formulations have been developed to reduce this toxicity.
Fluconazole Liver (Hepatotoxicity)Generally well-tolerated, but can cause transient elevations in liver enzymes in up to 5% of patients.[6] Clinically apparent hepatotoxicity is rare.[6]
Voriconazole Liver (Hepatotoxicity)Higher risk of liver injury compared to other modern antifungals.[7] Hepatotoxicity is the most common reason for discontinuation of therapy and may be associated with higher plasma concentrations.[7][8]
Caspofungin Liver (Hepatotoxicity)Can cause hepatotoxicity, though generally considered to have a favorable safety profile with limited toxicity.[1][9]

This compound: Available Information

Published research on this compound has primarily focused on its novel mechanism of action, which involves the arrest of the fungal cell cycle. While this unique mechanism suggests a potential for a different toxicity profile compared to agents that target the fungal cell membrane or wall, comprehensive preclinical toxicity data, including IC50 values on mammalian cell lines and in vivo organ toxicity studies, are not yet widely available in the public domain. The development of any new antifungal agent would necessitate rigorous evaluation through the standardized experimental protocols outlined below.

Experimental Protocols for Toxicity Assessment

The following are standard methodologies for evaluating the toxicity of antifungal agents.

In Vitro Cytotoxicity Assays

Objective: To determine the direct toxic effect of a compound on mammalian cells.

1. MTT Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.

  • Protocol Outline:

    • Seed mammalian cells (e.g., HepG2 for hepatotoxicity, HK-2 for nephrotoxicity) in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of the antifungal agent for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

2. LDH Release Assay:

  • Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring LDH activity in the supernatant provides an index of cytotoxicity.

  • Protocol Outline:

    • Culture mammalian cells in a 96-well plate and treat with various concentrations of the antifungal agent.

    • After the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate and NAD+.

    • LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • The formation of NADH is measured spectrophotometrically at 340 nm.

    • The amount of LDH released is proportional to the number of lysed cells.

In Vivo Toxicity Studies

Objective: To evaluate the systemic toxicity of an antifungal agent in a living organism.

1. Acute Toxicity Study (e.g., LD50 Determination):

  • Principle: To determine the single dose of a substance that is lethal to 50% of a group of test animals (Lethal Dose 50).

  • Protocol Outline (Up-and-Down Procedure - OECD Guideline 425):

    • Administer a single dose of the antifungal agent to a single animal (typically a rodent species).

    • Observe the animal for a defined period (e.g., 14 days) for signs of toxicity and mortality.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

    • This sequential dosing continues until specific stopping criteria are met.

    • The LD50 is then calculated using a statistical method.

2. Repeated-Dose Toxicity Study (Sub-chronic):

  • Principle: To evaluate the adverse effects of repeated exposure to a substance over a period of time (e.g., 28 or 90 days).

  • Protocol Outline (OECD Guideline 407/408):

    • Administer the antifungal agent daily to several groups of animals at different dose levels for a specified duration.

    • Monitor the animals daily for clinical signs of toxicity, body weight changes, and food/water consumption.

    • Collect blood and urine samples at specified intervals for hematological and biochemical analysis (e.g., liver enzymes, kidney function markers).

    • At the end of the study, perform a complete necropsy and histopathological examination of major organs.

Signaling Pathways and Experimental Workflows

Toxicity_Pathway cluster_drug Antifungal Drug Exposure cluster_cell Cellular Response cluster_outcome Toxic Outcome Drug Antifungal Agent Membrane Cell Membrane Interaction Drug->Membrane e.g., Polyenes Mitochondria Mitochondrial Dysfunction Drug->Mitochondria Potential off-target effect Membrane->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS Apoptosis Apoptosis Induction ROS->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death Apoptosis->Cell_Death DNA_Damage->Apoptosis Organ_Damage Organ Damage (e.g., Liver, Kidney) Cell_Death->Organ_Damage

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment Cell_Culture Mammalian Cell Lines (e.g., HepG2, HK-2) Drug_Exposure Dose-Response Exposure to Antifungal Agent Cell_Culture->Drug_Exposure Cytotoxicity_Assay Cytotoxicity Assays (MTT, LDH) Drug_Exposure->Cytotoxicity_Assay IC50 Determine IC50 Cytotoxicity_Assay->IC50 Tox_Profile Toxicity Profile Generation IC50->Tox_Profile Animal_Model Rodent Model Dosing Acute or Repeated Dosing Animal_Model->Dosing Monitoring Clinical Observation & Blood/Urine Analysis Dosing->Monitoring Histopathology Necropsy & Histopathology Monitoring->Histopathology Histopathology->Tox_Profile Risk_Assessment Safety & Risk Assessment Tox_Profile->Risk_Assessment

Conclusion

The current landscape of antifungal therapy is characterized by a trade-off between efficacy and toxicity. While established agents are effective against a range of fungal pathogens, their use can be limited by significant side effects, most notably nephrotoxicity and hepatotoxicity. The novel mechanism of action of this compound, targeting the fungal cell cycle, holds the potential for a more selective and less toxic profile. However, a comprehensive evaluation of its safety through rigorous in vitro and in vivo toxicity studies is essential to validate this potential. The experimental protocols and comparative data presented in this guide provide a framework for the continued preclinical development and assessment of this promising new antifungal candidate.

References

Comparative Transcriptomic Analysis of Antifungal Agent 89 (Compound 089)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the transcriptomic effects of Antifungal Agent 89 (also referred to as compound 089) on fungi, contextualized with the known mechanisms of other major classes of antifungal agents. The information presented herein is based on published experimental data to facilitate objective evaluation and inform future research and development.

Introduction to this compound (Compound 089)

This compound is a novel compound with a unique mechanism of action that distinguishes it from currently available antifungal drugs. Research has shown that it acts by arresting the fungal cell cycle in the G2 phase.[1][2] This is achieved through the targeting of Swe1, a key regulator of the cell cycle.[1][2] This mode of action not only directly inhibits fungal proliferation but also induces morphological changes in the fungal cells, rendering them more recognizable by the host's immune cells.[1][2] This dual effect of direct fungal growth inhibition and enhanced immune recognition makes compound 089 a promising candidate for a new class of antifungal therapies.[1][2]

Comparative Mechanism of Action

To understand the novelty of this compound, it is essential to compare its mechanism of action with that of established antifungal drug classes.

Antifungal ClassPrimary TargetMechanism of Action
Agent 89 (Compound 089) Swe1 protein kinaseArrests the fungal cell cycle in the G2 phase.[1][2]
Azoles (e.g., Fluconazole, Itraconazole)Lanosterol 14-α-demethylase (Erg11)Inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane.[3][4][5]
Polyenes (e.g., Amphotericin B)ErgosterolBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents and cell death.[4][6]
Echinocandins (e.g., Caspofungin, Micafungin)β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3]
Allylamines (e.g., Terbinafine)Squalene epoxidaseInhibits an early step in the ergosterol biosynthesis pathway.[7]
Flucytosine DNA and RNA synthesisInterferes with macromolecular synthesis.[4]

Transcriptomic Profile of Fungi Treated with this compound

A study on Saccharomyces cerevisiae treated with compound 089 revealed a distinct transcriptional profile. The comparison of this profile with those of germinating conidia versus hyphae, conidia versus hyphae, and conidia versus germinating conidia highlighted the unique impact of the compound on fungal gene expression. While specific differentially expressed gene tables are not publicly available in the retrieved documents, the research indicates a significant alteration in the fungal transcriptome consistent with its cell cycle arrest mechanism.[2]

Comparison with Other Antifungal Agents

While a direct head-to-head transcriptomic comparison study between this compound and other antifungals is not available in the provided search results, we can infer comparative effects based on their mechanisms of action.

FeatureThis compound (Compound 089)AzolesEchinocandins
Primary Cellular Process Affected Cell Cycle RegulationErgosterol BiosynthesisCell Wall Synthesis
Expected Upregulated Genes Genes involved in G2/M checkpoint control, DNA damage response, and potentially stress response pathways.Genes responsive to membrane stress, ergosterol pathway genes (feedback mechanism), and multidrug resistance transporters.[8]Genes related to cell wall stress (e.g., cell wall integrity pathway), chitin synthesis (compensatory mechanism), and osmotic stress response.
Expected Downregulated Genes Genes required for mitotic entry and cell division.Genes involved in later stages of cell growth that are dependent on proper membrane function.Genes whose products are localized to the cell wall and are dependent on glucan synthesis.

Experimental Protocols

Transcriptomic Analysis (RNA-Seq) of Fungal Cells Treated with this compound

The following is a generalized protocol based on standard RNA-sequencing methodologies described in the literature for fungal transcriptomics.[8][9][10]

  • Fungal Culture and Treatment: Saccharomyces cerevisiae cells are cultured in appropriate media to mid-log phase. The culture is then treated with a lethal (MIC) and sub-lethal concentration of this compound. A control group treated with the vehicle (e.g., DMSO) is also prepared.[2]

  • RNA Extraction: Total RNA is extracted from the fungal cells using a standard method such as the TRIzol reagent protocol, followed by a cleanup step to remove any contaminating DNA.[9]

  • Library Preparation: The quality and quantity of the extracted RNA are assessed. mRNA is then enriched and fragmented. First and second-strand cDNA are synthesized, followed by ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The raw sequencing reads are quality-controlled and mapped to the reference fungal genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the treated samples compared to the control. Gene Ontology (GO) and pathway enrichment analyses are then conducted to understand the biological processes affected by the treatment.[11][12]

Visualizations

Signaling Pathway of this compound

Antifungal_Agent_89_Pathway cluster_cell Fungal Cell Agent_89 This compound Swe1 Swe1 Agent_89->Swe1 targets Cdc28/Clb Cdc28/Clb complex Swe1->Cdc28/Clb inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Swe1->Cell_Cycle_Arrest M_Phase M Phase (Mitosis) Cdc28/Clb->M_Phase promotes Cdc28/Clb->Cell_Cycle_Arrest G2_Phase G2 Phase G2_Phase->M_Phase

Caption: Mechanism of action of this compound.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatics Analysis Fungal_Culture Fungal Culture Treatment Treatment with Antifungal Agents Fungal_Culture->Treatment Control Control (Vehicle) Fungal_Culture->Control RNA_Extraction RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Genome Mapping QC->Mapping DGE Differential Gene Expression Analysis Mapping->DGE Enrichment Pathway & GO Enrichment Analysis DGE->Enrichment

Caption: A typical workflow for an RNA-Seq experiment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.